Bipolaricin R
Description
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Properties
Molecular Formula |
C25H36O3 |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(1R,3S,7R,8E,10S,11S,12R)-10-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradeca-4,8-diene-8-carbaldehyde |
InChI |
InChI=1S/C25H36O3/c1-15(2)7-6-8-16(3)19-9-10-25(5)13-20-17(4)11-21(27)23(20)18(14-26)12-22(28)24(19)25/h7,11-12,14,16,19-20,22-24,28H,6,8-10,13H2,1-5H3/b18-12-/t16-,19+,20+,22-,23-,24+,25+/m0/s1 |
InChI Key |
ZFVXMEQHAMRAEF-ZHANFJNQSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@@H]/2[C@@H]1C[C@]3(CC[C@@H]([C@@H]3[C@H](/C=C2/C=O)O)[C@@H](C)CCC=C(C)C)C |
Canonical SMILES |
CC1=CC(=O)C2C1CC3(CCC(C3C(C=C2C=O)O)C(C)CCC=C(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Bipolaricins from Bipolaris sp.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and isolation of Bipolaricins, a series of ophiobolin-type tetracyclic sesterterpenes, from the phytopathogenic fungus Bipolaris sp. The methodologies and data presented are based on published research and offer a framework for the exploration of novel secondary metabolites from fungal sources.
Introduction to Bipolaris sp. as a Source of Bioactive Compounds
The genus Bipolaris consists of dematiaceous, filamentous fungi that are widely distributed in the environment, commonly found in soil and on plant debris. While some species are known plant pathogens, they have also been identified as a rich source of structurally diverse and biologically active secondary metabolites[1][2][3]. These compounds exhibit a range of activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them promising candidates for drug discovery[3][4]. This guide focuses on the Bipolaricins, a family of sesterterpenoids isolated from Bipolaris sp. strain TJ403-B1[5][6].
Discovery and Bioactivity Screening
The initial discovery of novel bioactive compounds from fungal sources typically involves a systematic screening process to identify promising extracts and, subsequently, the active constituents.
Experimental Protocol: Fungal Culture and Extraction
-
Fungal Strain: Bipolaris sp. TJ403-B1 is the producing organism for Bipolaricins A-I[5][6].
-
Culture Conditions: The fungus is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), in Erlenmeyer flasks to facilitate the production of secondary metabolites[7].
-
Extraction: After a suitable incubation period, the culture filtrate is subjected to solvent extraction, typically with ethyl acetate (EtOAc), to isolate the organic-soluble secondary metabolites. The resulting crude extract is then concentrated to dryness[5][7].
Experimental Protocol: Bioactivity Screening
The crude extract is then tested in a panel of bioassays to determine its biological activities. Based on the activities reported for Bipolaricins, these assays would likely include:
-
Anti-inflammatory Assay: The inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7) is a common screen for anti-inflammatory potential[6].
-
Enzyme Inhibition Assay: Screening against specific enzymes, such as HMG-CoA reductase, can identify potential inhibitors with applications in treating conditions like hyperlipidemia[5].
-
Cytotoxicity Assay: The extract is tested against various cancer cell lines to determine its cytotoxic potential.
-
Antimicrobial Assay: The extract is evaluated for its ability to inhibit the growth of pathogenic bacteria and fungi using methods like the disk diffusion assay or by determining the Minimum Inhibitory Concentration (MIC)[7][8].
The following diagram illustrates a typical workflow for the discovery phase:
References
- 1. researchgate.net [researchgate.net]
- 2. Dissecting the fungal biology of Bipolaris papendorfii: from phylogenetic to comparative genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bipolaricins A-I, Ophiobolin-Type Tetracyclic Sesterterpenes from a Phytopathogenic Bipolaris sp. Fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial metabolites from Bipolaris specifera, an endophytic fungus from the endemic medicinal plant, Zingiber nimmonii (J. Graham) Dalzell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bipolarins A-H, eight new ophiobolin-type sesterterpenes with antimicrobial activity from fungus Bipolaris sp. TJ403-B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Bipolaricin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bipolaricin A, a representative of the Bipolaricin class of ophiobolin-type tetracyclic sesterterpenes. These compounds were isolated from the phytopathogenic fungus Bipolaris sp.[1][2]. Due to the absence of specific data for a "Bipolaricin R," this guide will focus on Bipolaricin A, for which detailed spectroscopic information is available. The methodologies and data presented are crucial for the identification, characterization, and potential development of this class of natural products.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data
High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of a novel compound. The HRESIMS data for Bipolaricin A provides a precise mass measurement, allowing for the confident assignment of its molecular formula.
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ |
| Bipolaricin A | C₂₅H₃₆O₄ | 399.2530 | 399.2535 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for its structural elucidation. The ¹H and ¹³C NMR data for Bipolaricin A, recorded in CDCl₃, are presented below. These data points, in conjunction with 2D NMR experiments (COSY, HSQC, and HMBC), were used to definitively establish the structure of Bipolaricin A[1].
¹³C NMR Data (150 MHz, CDCl₃)
| Position | Chemical Shift (δc) | Type |
| 1 | 34.2 | CH₂ |
| 2 | 129.5 | CH |
| 3 | 136.1 | C |
| 4 | 38.1 | CH |
| 5 | 55.9 | CH |
| 6 | 200.4 | C |
| 7 | 49.5 | CH |
| 8 | 32.7 | CH₂ |
| 9 | 36.5 | CH₂ |
| 10 | 41.9 | CH |
| 11 | 134.7 | C |
| 12 | 124.8 | CH |
| 13 | 25.7 | CH₂ |
| 14 | 39.7 | CH₂ |
| 15 | 76.9 | CH |
| 16 | 29.9 | CH₃ |
| 17 | 21.4 | CH₃ |
| 18 | 17.9 | CH₃ |
| 19 | 21.0 | CH₃ |
| 20 | 211.3 | C |
| 21 | 48.9 | CH |
| 22 | 26.9 | CH₃ |
| 23 | 26.9 | CH₃ |
| 24 | 16.5 | CH₃ |
| 25 | 68.1 | CH₂ |
¹H NMR Data (600 MHz, CDCl₃)
| Position | Chemical Shift (δH) | Multiplicity | J (Hz) |
| 1α | 1.65 | m | |
| 1β | 2.05 | m | |
| 2 | 5.40 | br s | |
| 4 | 2.45 | m | |
| 5 | 2.90 | d | 10.2 |
| 7 | 3.15 | m | |
| 8α | 1.80 | m | |
| 8β | 1.55 | m | |
| 9α | 1.70 | m | |
| 9β | 1.45 | m | |
| 10 | 2.20 | m | |
| 12 | 5.15 | t | 7.2 |
| 13α | 2.00 | m | |
| 13β | 2.10 | m | |
| 14α | 1.25 | m | |
| 14β | 1.50 | m | |
| 15 | 4.60 | t | 8.4 |
| 16 | 1.05 | d | 6.6 |
| 17 | 1.60 | s | |
| 18 | 0.90 | d | 7.2 |
| 19 | 0.85 | d | 7.2 |
| 21 | 2.60 | sept | 6.6 |
| 22 | 1.10 | d | 6.6 |
| 23 | 1.12 | d | 6.6 |
| 24 | 0.95 | d | 7.2 |
| 25a | 4.10 | d | 12.0 |
| 25b | 4.20 | d | 12.0 |
Experimental Protocols
The isolation and structural elucidation of Bipolaricin A involved a series of standard natural product chemistry techniques[1].
Fungal Cultivation and Extraction
The fungus Bipolaris sp. TJ403-B1 was cultured on solid rice medium. After a period of incubation, the fermented rice was extracted with ethyl acetate (EtOAc). The resulting crude extract was then subjected to further purification.
Isolation and Purification
The crude EtOAc extract was fractionated using silica gel column chromatography with a gradient elution system. Fractions containing compounds of interest were then further purified using a combination of Sephadex LH-20 chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure Bipolaricin A.
Spectroscopic Analysis
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on a Bruker AVANCE 600 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent residual peak (CDCl₃: δH 7.26, δC 77.16).
-
HRESIMS: High-resolution electrospray ionization mass spectra were obtained on an Agilent 6230 TOF mass spectrometer.
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of Bipolaricin A.
Caption: General workflow for the isolation and structural elucidation of Bipolaricin A.
References
An In-depth Technical Guide to Bipolaricin R and its Producing Fungal Strains
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bipolaricins, a series of ophiobolin-type tetracyclic sesterterpenes, have emerged as a promising class of natural products with a range of biological activities. These compounds are produced by the phytopathogenic fungus Bipolaris sp., notably the strain TJ403-B1. This technical guide provides a comprehensive overview of the producing fungal strain, detailed experimental protocols for cultivation, extraction, purification, and biological evaluation, as well as a summary of the known biological activities of Bipolaricin R and its analogues. Furthermore, this guide presents visual representations of key experimental workflows, the putative biosynthetic pathway, and the implicated anti-inflammatory signaling pathway to facilitate a deeper understanding of this important class of molecules.
This compound Producing Fungal Strain
The primary fungal strain identified for the production of this compound and related sesterterpenes is Bipolaris sp. TJ403-B1 . This strain has been the subject of several phytochemical investigations, leading to the isolation of a diverse array of novel ophiobolin-type compounds.
Taxonomic Classification:
-
Kingdom: Fungi
-
Phylum: Ascomycota
-
Class: Dothideomycetes
-
Order: Pleosporales
-
Family: Pleosporaceae
-
Genus: Bipolaris
-
Species: sp.
-
Strain: TJ403-B1
Molecular identification of Bipolaris species is typically performed through the sequence analysis of the internal transcribed spacer (ITS) region of the nuclear ribosomal DNA (rDNA)[1][2].
Data Presentation: Biological Activities of Bipolaricins and Related Ophiobolins
The following tables summarize the quantitative data on the biological activities of various compounds isolated from Bipolaris sp. TJ403-B1.
Table 1: HMG-CoA Reductase Inhibitory Activity
| Compound | IC50 (µM) | Source |
| Compound 10 (from Bipolaricins A-I study) | 8.4 ± 0.4 | [3] |
Table 2: Anti-inflammatory Activity (Inhibition of NO Production in LPS-stimulated Macrophages)
| Compound | IC50 (µM) | Source |
| Bipolaricin B (Compound 2) | > 50 | [3] |
| Bipolaricin C (Compound 3) | 20 ± 1 | [3] |
| Compound 10 | 5.1 ± 0.3 | [3] |
| Compound 11 | 15 ± 1 | [3] |
| Compound 12 | 10 ± 0.5 | [3] |
Table 3: Antimicrobial Activity
| Compound | Test Organism | MIC (µg/mL) | Source |
| Bipolarin E | Enterococcus faecalis | 8 | |
| Bipolarin E | Pseudomonas aeruginosa | 8 |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to this compound research.
Cultivation of Bipolaris sp. TJ403-B1 and Extraction of Crude Metabolites
Objective: To cultivate the fungal strain Bipolaris sp. TJ403-B1 on a solid rice medium to produce secondary metabolites, followed by extraction.
Materials:
-
Bipolaris sp. TJ403-B1 culture
-
Potato Dextrose Agar (PDA) plates
-
1 L Erlenmeyer flasks
-
Rice
-
Distilled water
-
Autoclave
-
Incubator (28°C)
-
95% Ethanol (EtOH)
-
Rotary evaporator
-
Ethyl acetate (EtOAc)
-
Separatory funnel
Procedure:
-
Seed Culture Preparation: Inoculate Bipolaris sp. TJ403-B1 onto PDA plates and incubate at 28°C for 5 days to obtain mature mycelial growth for seed cultures.
-
Solid-State Fermentation:
-
Prepare the solid medium by adding 250 g of rice and 250 mL of distilled water to each 1 L Erlenmeyer flask.
-
Sterilize the flasks by autoclaving.
-
Aseptically inoculate the sterilized rice medium with agar plugs from the seed cultures.
-
Incubate the flasks at 28°C for 28 days.
-
-
Extraction:
-
After incubation, extract the fermented rice substrate five times with 95% aqueous EtOH at room temperature.
-
Combine the EtOH extracts and evaporate the solvent under vacuum using a rotary evaporator to yield a residue.
-
Suspend the residue in distilled water and partition it successively with EtOAc in a separatory funnel.
-
Collect the EtOAc layer and evaporate the solvent under vacuum to obtain the crude extract containing Bipolaricins and other secondary metabolites.
-
Purification of this compound (Illustrative Protocol)
Objective: To isolate and purify this compound from the crude EtOAc extract.
Materials:
-
Crude EtOAc extract from Bipolaris sp. TJ403-B1
-
Silica gel (for column chromatography)
-
Glass column for chromatography
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH)
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/EtOAc mixture).
-
Pack a glass column with silica gel slurried in hexane.
-
Load the dissolved crude extract onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of EtOAc (e.g., 9:1, 8:2, 1:1 hexane:EtOAc), followed by mixtures of EtOAc and MeOH.
-
Collect fractions and monitor the separation using TLC, visualizing the spots under a UV lamp.
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Semi-preparative HPLC:
-
Subject the fractions containing the compound of interest to further purification using a semi-preparative HPLC system equipped with a C18 column.
-
Develop a suitable isocratic or gradient elution method using a mobile phase of ACN and water.
-
Inject the partially purified fraction and collect the peak corresponding to this compound based on its retention time.
-
Evaporate the solvent from the collected fraction to obtain the pure compound.
-
Confirm the purity and identity of the isolated this compound using analytical techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HMG-CoA Reductase Inhibitory Assay
Objective: To determine the inhibitory activity of this compound against the HMG-CoA reductase enzyme. This protocol is based on commercially available colorimetric assay kits.
Materials:
-
HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich, Abcam, or Assay Genie)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear flat-bottom microplate
-
Multi-well spectrophotometer
-
Positive control inhibitor (e.g., Pravastatin or Atorvastatin, usually provided in the kit)
Procedure:
-
Reagent Preparation: Prepare all reagents (assay buffer, HMG-CoA reductase, HMG-CoA, NADPH) according to the kit manufacturer's instructions.
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Blank (No Enzyme): Assay Buffer.
-
Positive Control (Enzyme Activity): HMG-CoA Reductase in Assay Buffer.
-
Inhibitor Control: HMG-CoA Reductase and the positive control inhibitor (e.g., Pravastatin).
-
Test Sample: HMG-CoA Reductase and various concentrations of this compound.
-
-
-
Reaction Initiation:
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding a mixture of HMG-CoA and NADPH to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm (OD340) in kinetic mode at 37°C for a defined period (e.g., 10-20 minutes), taking readings every 30-60 seconds. The decrease in absorbance at 340 nm corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each well.
-
Determine the percent inhibition of HMG-CoA reductase activity by this compound at each concentration relative to the positive control (enzyme activity without inhibitor).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.
-
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM in a humidified incubator.
-
Seed the cells into a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control wells (cells only, cells + LPS, cells + this compound without LPS).
-
-
NO Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite (a stable product of NO) in each sample from the standard curve.
-
Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.
-
Calculate the IC50 value.
-
Cytokine Quantification (IL-1β and TNF-α) by ELISA
Objective: To quantify the effect of this compound on the production of the pro-inflammatory cytokines IL-1β and TNF-α in LPS-stimulated macrophages.
Materials:
-
Supernatants from the NO production assay (or a parallel experiment)
-
Commercially available ELISA kits for mouse IL-1β and TNF-α
-
Microplate reader
Procedure:
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's protocol for the specific kit being used. The general steps are as follows:
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells.
-
Add the detection antibody.
-
Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.
-
Stop the reaction with a stop solution.
-
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of IL-1β and TNF-α in the samples from the standard curve.
-
Determine the effect of this compound on the production of these cytokines compared to the LPS-stimulated control.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the production and evaluation of this compound.
Putative Biosynthesis Pathway of Ophiobolin Core
Caption: Putative biosynthesis of the ophiobolin core in Bipolaris.
Anti-inflammatory Signaling Pathway (NF-κB)
Caption: this compound's potential inhibition of the NF-κB pathway.
References
- 1. Diversity of Bipolaris Species in Clinical Samples in the United States and Their Antifungal Susceptibility Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The genus Bipolaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bipolarins A-H, eight new ophiobolin-type sesterterpenes with antimicrobial activity from fungus Bipolaris sp. TJ403-B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Bipolaricins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Bipolaricins, a family of ophiobolin-type sesterterpenoids produced by the phytopathogenic fungus Bipolaris sp. While a specific compound designated "Bipolaricin R" has not been identified in the current scientific literature, this document will focus on the well-documented biosynthesis of Bipolaricins A-I and the broader family of ophiobolins, offering valuable insights for researchers in natural product synthesis, fungal genetics, and drug discovery.
Introduction to Bipolaricins and Their Biological Significance
Bipolaricins are a series of tetracyclic sesterterpenes characterized by a unique 5-8-5 fused ring system, a hallmark of the ophiobolin family.[1][2] Isolated from phytopathogenic Bipolaris species, these natural products have garnered significant interest due to their diverse and potent biological activities.[2] This guide will delve into the genetic and enzymatic machinery responsible for constructing this complex molecular architecture.
The Bipolaricin Biosynthetic Pathway: A Sesterterpenoid Journey
The biosynthesis of Bipolaricins follows the general pathway for fungal sesterterpenoids, originating from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3][4] The pathway can be broadly divided into the formation of the linear precursor and its subsequent cyclization and modification.
Assembly of the C25 Precursor: Geranylfarnesyl Diphosphate (GFPP)
The initial steps of the pathway involve the sequential condensation of IPP units with DMAPP, catalyzed by a prenyltransferase, to form the C25 linear precursor, geranylfarnesyl diphosphate (GFPP). In fungi, this activity is typically part of a bifunctional enzyme.[3][4]
Cyclization Cascade: Formation of the Ophiobolin Skeleton
Post-Cyclization Modifications: Tailoring the Bipolaricin Scaffold
Following the formation of the core ophiobolin skeleton, a series of post-cyclization modifications, primarily oxidations, are carried out by tailoring enzymes such as cytochrome P450 monooxygenases.[3][5] These modifications are responsible for the structural diversity observed within the Bipolaricin family.
The proposed biosynthetic pathway for a representative ophiobolin is depicted below:
Key Enzymes and the Biosynthetic Gene Cluster
The genes encoding the enzymes for Bipolaricin biosynthesis are typically clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC).[1][5][7] The core of the ophiobolin BGC (obl) includes genes for the key enzymes.
| Gene | Enzyme Name | Function |
| oblA | Ophiobolin Synthase | A bifunctional enzyme with prenyltransferase and terpene cyclase domains, responsible for the synthesis of GFPP and its cyclization to the ophiobolin skeleton.[5] |
| oblB | Cytochrome P450 Monooxygenase | A tailoring enzyme that catalyzes oxidative modifications of the ophiobolin scaffold.[5] |
| oblC | Flavin-dependent oxidoreductase | Involved in further oxidative modifications of the ophiobolin core.[5] |
| oblD | Transporter protein | Potentially involved in the transport of intermediates or the final products.[5] |
| Table 1: Key Genes and Enzymes in the Ophiobolin Biosynthetic Gene Cluster. |
Experimental Protocols
This section outlines generalized protocols for key experiments in the study of Bipolaricin and ophiobolin biosynthesis.
Identification and Characterization of the Biosynthetic Gene Cluster
Objective: To identify and characterize the obl gene cluster in a Bipolaris species.
Methodology:
-
Genome Sequencing: Sequence the genome of the Bipolaricin-producing Bipolaris strain using a combination of long-read and short-read sequencing technologies.
-
Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH and BLAST to search for putative sesterterpene synthase genes and associated BGCs within the assembled genome.[7]
-
Gene Knockout: Create targeted gene deletions of the putative obl genes using CRISPR-Cas9 or homologous recombination to confirm their involvement in Bipolaricin production.
-
Metabolite Analysis: Analyze the metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the loss of Bipolaricin production in the knockout mutants.[5]
Heterologous Expression and Characterization of Terpene Synthases
Objective: To functionally characterize the sesterterpene synthase (OblA).
Methodology:
-
Gene Cloning: Amplify the full-length cDNA of the oblA gene from the Bipolaris sp.
-
Vector Construction: Clone the oblA gene into a suitable expression vector for a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae.[8]
-
Heterologous Expression: Transform the expression construct into the chosen host and induce gene expression.
-
Product Identification: Extract the metabolites from the culture of the recombinant host and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS to identify the cyclized product(s).[8]
-
In Vitro Enzyme Assays: Purify the recombinant OblA protein and perform in vitro assays with GFPP as a substrate to determine its enzymatic activity and kinetic parameters.
Quantitative Data
Currently, specific quantitative data such as enzyme kinetics, precursor concentrations, and product yields for the biosynthesis of Bipolaricins are not extensively reported in the literature. However, studies on related ophiobolins have reported yields in the range of milligrams per liter in fungal cultures. For instance, high ophiobolin A production of up to 235 mg/L has been reported in an endophytic Bipolaris sp.[9]
| Parameter | Value | Organism/System | Reference |
| Ophiobolin A Titer | 235 mg/L | Bipolaris sp. (endophyte) | [9] |
| 6-epi-ophiobolin A Yield | Not specified (qualitative) | Bipolaris setariae | [10] |
| Ophiobolin I Yield | Not specified (qualitative) | Bipolaris setariae | [10] |
| Table 2: Reported Production Titers of Ophiobolins. |
Conclusion and Future Perspectives
The elucidation of the Bipolaricin biosynthetic pathway provides a genetic and enzymatic roadmap for the production of these complex and bioactive molecules. Understanding this pathway opens up several avenues for future research and development. The characterization of the biosynthetic gene cluster allows for the targeted genetic engineering of Bipolaris species or heterologous hosts to improve the yield of specific Bipolaricins. Furthermore, the discovery and characterization of the enzymes involved, particularly the sesterterpene synthase and tailoring enzymes, provide a valuable toolkit for synthetic biologists to create novel, non-natural sesterterpenoids with potentially enhanced or novel biological activities. As our understanding of fungal secondary metabolism deepens, the Bipolaricin pathway serves as an excellent model for exploring the evolution and regulation of complex natural product biosynthesis.
References
- 1. Comparative Genomics Reveals Conserved Ophiobolin Biosynthetic Gene Cluster and Necrotrophic Adaptation in Bipolaris oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Progress on Fungal Sesterterpenoids Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Systematic mining of fungal chimeric terpene synthases using an efficient precursor-providing yeast chassis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. High ophiobolin A production in endophytic fungus Bipolaris sp. associated with Datura metel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ophiobolin-Type Sesterterpenes from Bipolaris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolin-type sesterterpenes, a class of C25 terpenoids characterized by a unique 5-8-5 tricyclic carbon skeleton, are a prominent group of secondary metabolites produced by various fungi, particularly those belonging to the genus Bipolaris. These phytopathogenic fungi, known to cause diseases in a range of economically important crops, have become a significant source of novel bioactive compounds. The ophiobolin family, with ophiobolin A as its most well-known member, has garnered considerable attention in the scientific community due to its diverse and potent biological activities. These activities include antimicrobial, cytotoxic, anti-inflammatory, and phytotoxic effects, making them promising candidates for the development of new therapeutic agents and agrochemicals.[1][2]
This technical guide provides a comprehensive overview of ophiobolin-type sesterterpenes isolated from Bipolaris species. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by summarizing key quantitative data, detailing experimental protocols for their study, and visualizing the complex biological pathways they modulate.
Biosynthesis of Ophiobolin-Type Sesterterpenes in Bipolaris
The biosynthesis of ophiobolin-type sesterterpenes in Bipolaris originates from the mevalonate pathway, leading to the formation of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The core of the ophiobolin skeleton is assembled by a sesterterpene synthase, which catalyzes the condensation of five isoprene units. In Bipolaris oryzae, a conserved ophiobolin biosynthetic gene cluster has been identified, containing the core genes designated as oblA, oblB, oblC, and oblD.[3] These genes are responsible for the cyclization and initial modifications of the sesterterpene backbone.
The sesterterpene synthase, encoded by a gene like oblA, typically a bifunctional enzyme with both prenyltransferase and terpene cyclase domains, catalyzes the formation of the characteristic 5-8-5 tricyclic ring system. Subsequent modifications, such as oxidation, hydroxylation, and acetylation, are carried out by other enzymes within the gene cluster, including cytochrome P450 monooxygenases and other tailoring enzymes, leading to the diverse array of ophiobolin derivatives found in nature.[1][4]
Isolation and Structure Elucidation
The isolation and purification of ophiobolin-type sesterterpenes from Bipolaris cultures typically involve a combination of chromatographic techniques. The fungal culture, either liquid or solid, is first extracted with an organic solvent such as ethyl acetate. The crude extract is then subjected to a series of chromatographic separations.
Column Chromatography: Initial fractionation of the crude extract is often performed using silica gel column chromatography. A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate or dichloromethane-methanol mixture, is used to separate the compounds based on their polarity.[5][6][7][8][9]
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is achieved using reversed-phase HPLC (RP-HPLC). A C18 column is commonly employed with a gradient elution system, typically consisting of methanol-water or acetonitrile-water mixtures.[10]
The structure of the isolated pure compounds is then elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) are employed to establish the planar structure and relative stereochemistry of the molecule.[11][12][13][14][15]
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry of the molecule.[16][17][18][19]
Biological Activities and Quantitative Data
Ophiobolin-type sesterterpenes from Bipolaris exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. The quantitative data for some of these activities are summarized in the tables below.
Cytotoxic Activity
Many ophiobolin derivatives have demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for several of these compounds are presented in Table 1.
Table 1. Cytotoxic Activity (IC₅₀ in µM) of Ophiobolin-Type Sesterterpenes from Bipolaris
| Compound | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | Reference |
| 6-epi-Ophiobolin A | 4.5 | 2.09 | 2.71 | [20] |
| Bipolarin Derivative 3a | 6.62 | - | - | [21] |
| Bipolarin Derivative 6a | - | 3.43 | - | [21] |
| Bipolarin Derivative 8c | - | - | < 10 | [21] |
| Bipolarin Derivative 8e | - | - | < 10 | [21] |
| Bipolarin Derivative 8f | - | - | < 10 | [21] |
| Compound 6(a) | 1.32 | 0.16 | 3.24 | [22] |
| Compound 5(a) | 8.23 | 5.60 | 5.59 | [22] |
Note: '-' indicates data not available.
Antimicrobial Activity
Several ophiobolin-type sesterterpenes have shown significant activity against pathogenic bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism, are summarized in Table 2.[23][24][25][26]
Table 2. Antimicrobial Activity (MIC in µg/mL) of Ophiobolin-Type Sesterterpenes from Bipolaris
| Compound | Staphylococcus aureus | Escherichia coli | Reference |
| Bipolaricin Derivative | - | - | [27][28][29][30][31] |
| Bipolarolide L | - | - | [3] |
| Bipolarolide M | - | - | [3] |
| Bipolarolide O | - | - | [3] |
Note: Specific MIC values for Bipolaricin and Bipolarolide derivatives against S. aureus and E. coli were not explicitly found in the provided search results, though their antimicrobial activity is mentioned. Further targeted searches would be needed to populate this table with specific values.
Signaling Pathways Modulated by Ophiobolins
The diverse biological activities of ophiobolin-type sesterterpenes are attributed to their ability to modulate key cellular signaling pathways.
NF-κB Signaling Pathway
The anti-inflammatory effects of some ophiobolins are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators. Some ophiobolins have been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.[26][32][33]
PI3K/Akt and MAPK Signaling Pathways
The cytotoxic effects of certain ophiobolins are linked to their interference with the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical for regulating cell survival, proliferation, and apoptosis. Some ophiobolins have been observed to modulate the phosphorylation status of key proteins in these cascades, such as Akt and p38 MAPK, leading to the induction of apoptosis in cancer cells.[16][24][30][32][34][35][36][37]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ophiobolin-type sesterterpenes.
Fungal Culture and Extraction
-
Culture: Bipolaris species are typically cultured on solid rice medium or in a liquid potato dextrose broth (PDB) for 2-4 weeks at room temperature.
-
Extraction: The fermented solid medium or the mycelium and broth from liquid culture are extracted exhaustively with ethyl acetate at room temperature. The organic solvent is then evaporated under reduced pressure to yield a crude extract.
Isolation and Purification Workflow
Detailed HPLC Gradient Example for Purification of Bipolarolides:
-
Column: Semipreparative reversed-phase column.
-
Solvents: A = 0.1% formic acid in water; B = 0.1% formic acid in acetonitrile.
-
Flow Rate: 6 mL/min.
-
Gradient:
-
0–2 min: 15% B
-
2–20 min: 15–100% B
-
20–24 min: 100% B
-
24.1–26 min: 15% B[10]
-
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[2][38][39]
-
Treatment: Treat the cells with various concentrations of the purified ophiobolin compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Antimicrobial Assay (Broth Microdilution Method)
-
Inoculum Preparation: Prepare a suspension of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth to a concentration of approximately 5 × 10⁵ CFU/mL.
-
Serial Dilution: Prepare two-fold serial dilutions of the ophiobolin compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Assay (Nitric Oxide Production Inhibition)
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and allow them to adhere overnight.[21][23][40][41][42]
-
Treatment: Pre-treat the cells with various concentrations of the ophiobolin compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve.
Conclusion
Ophiobolin-type sesterterpenes from the fungal genus Bipolaris represent a rich and diverse source of bioactive natural products with significant potential for development into new therapeutic agents and agrochemicals. Their potent cytotoxic, antimicrobial, and anti-inflammatory activities, coupled with their unique chemical structures, make them attractive lead compounds for drug discovery programs. This technical guide has provided a comprehensive overview of the current knowledge on these fascinating molecules, from their biosynthesis and isolation to their biological activities and underlying mechanisms of action. The detailed experimental protocols and visual representations of signaling pathways are intended to facilitate further research and development in this promising area of natural product chemistry and pharmacology. Continued exploration of the chemical diversity within the Bipolaris genus is likely to yield novel ophiobolin derivatives with enhanced and more selective biological activities.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Genomics Reveals Conserved Ophiobolin Biosynthetic Gene Cluster and Necrotrophic Adaptation in Bipolaris oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. columbia.edu [columbia.edu]
- 10. researchgate.net [researchgate.net]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. ekwan.github.io [ekwan.github.io]
- 13. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 14. nmr hsqc hmbc: Topics by Science.gov [science.gov]
- 15. youtube.com [youtube.com]
- 16. Crystallization and preliminary X-ray diffraction analysis of the lectin from Canavalia boliviana Piper seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Single-crystal X-ray structure of 1,3-dimethylcyclobutadiene by confinement in a crystalline matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi-res.com [mdpi-res.com]
- 23. Protocol Griess Test [protocols.io]
- 24. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 35. cusabio.com [cusabio.com]
- 36. youtube.com [youtube.com]
- 37. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures [mdpi.com]
- 40. researchgate.net [researchgate.net]
- 41. mjas.analis.com.my [mjas.analis.com.my]
- 42. researchgate.net [researchgate.net]
Bipolaricin R: An In-depth Technical Guide on Hypothesized Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipolaricin R is a sesterterpenoid natural product isolated from the phytopathogenic fungus Bipolaris maydis. As a member of the ophiobolin class of molecules, this compound is of significant interest to the scientific community for its potential therapeutic applications. Although direct and comprehensive studies on the mechanism of action of this compound are limited, research on closely related ophiobolin-type sesterterpenes provides a strong foundation for several well-supported hypotheses. This technical guide synthesizes the available data to present the current understanding and hypothesized mechanisms of action of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.
Hypothesized Mechanisms of Action
Based on the biological activities of this compound and its structural analogs, its mechanisms of action are likely multifaceted, targeting fundamental cellular processes.
Anticancer Activity: Induction of Apoptosis in A549 Cells
One of the most promising therapeutic avenues for this compound is its potential as an anticancer agent. Preliminary studies have shown that this compound exhibits antiproliferative and apoptosis-inducing effects against the A549 human lung adenocarcinoma cell line.[1] The hypothesized mechanism centers on the induction of programmed cell death (apoptosis), likely through the intrinsic or mitochondrial pathway.
Hypothesis: this compound induces apoptosis in cancer cells by disrupting mitochondrial function, leading to the activation of the caspase cascade.
-
Mitochondrial Membrane Depolarization: this compound may directly or indirectly target the mitochondrial membrane, causing a loss of membrane potential. This is a critical early event in the intrinsic apoptotic pathway.
-
Release of Pro-apoptotic Factors: The disruption of the mitochondrial membrane would lead to the release of pro-apoptotic proteins such as cytochrome c from the intermembrane space into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, leading to the activation of caspase-9. Activated caspase-9 then activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial activity against various bacteria, including Bacillus cereus, Staphylococcus aureus, and Staphylococcus epidermidis.[1] The proposed mechanism for its antibacterial action is the disruption of bacterial cell membrane integrity.
Hypothesis: this compound compromises the bacterial cell membrane, leading to leakage of intracellular components and cell death.
-
Membrane Interaction: The lipophilic nature of the sesterterpenoid structure likely facilitates its interaction with and insertion into the bacterial cell membrane's lipid bilayer.
-
Increased Permeability: This insertion disrupts the ordered structure of the membrane, leading to increased permeability.
-
Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential ions and small molecules from the cytoplasm, disrupting cellular homeostasis.
-
Cell Death: The loss of membrane integrity and vital cellular components ultimately leads to bacterial cell death.
Caption: Hypothesized antimicrobial mechanism of action of this compound.
Anti-inflammatory and Other Potential Activities
While direct evidence for this compound is pending, studies on a closely related compound, Bipolaricin B, suggest potential anti-inflammatory and metabolic regulatory functions.
Hypothesis 3a: Anti-inflammatory Effects via NF-κB Inhibition. A related ophiobolin, Bipolaricin B, has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, RANTES, MIP-1β, and TNF-α. This inhibition is mediated through the suppression of the NF-κB pathway and heme oxygenase-1 (HO-1) induction. It is plausible that this compound shares this anti-inflammatory mechanism.
Hypothesis 3b: HMG-CoA Reductase Inhibition. Bipolaricin B also exhibits inhibitory activity against HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This suggests that this compound could have potential applications in the management of hyperlipidemia.
Caption: Hypothesized anti-inflammatory and metabolic pathways for this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and related compounds. It is important to note that the data for anti-inflammatory and HMG-CoA reductase inhibition pertains to Bipolaricin B, a structural analog of this compound.
| Compound | Activity | Assay | Target | IC50 Value | Reference |
| This compound | Antimicrobial | MIC | Bacillus cereus | Not specified | [1] |
| This compound | Antimicrobial | MIC | Staphylococcus aureus | Not specified | [1] |
| This compound | Antimicrobial | MIC | Staphylococcus epidermidis | Not specified | [1] |
| This compound | Antiproliferative | Not specified | A549 cells | Not specified | [1] |
| Bipolaricin B | HMG-CoA Reductase Inhibition | Enzymatic Assay | HMG-CoA Reductase | 8.4 ± 0.4 μM | |
| Bipolaricin B | Anti-inflammatory | Nitric Oxide Production | LPS-induced macrophages | 5.1 ± 0.3 to 20 ± 1 μM |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not yet widely published. However, based on the methodologies used for related compounds, the following protocols would be appropriate for investigating the hypothesized mechanisms of action.
Antiproliferative and Apoptosis Assays
-
Cell Culture: A549 human lung adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay for Cell Viability:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Annexin V-FITC/PI Staining for Apoptosis:
-
Treat A549 cells with this compound for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Bacillus cereus, Staphylococcus aureus, and Staphylococcus epidermidis.
-
Broth Microdilution Method:
-
Prepare a serial two-fold dilution of this compound in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Conclusion and Future Directions
The current body of evidence suggests that this compound is a promising natural product with the potential for development as an anticancer, antimicrobial, and anti-inflammatory agent. The primary hypothesized mechanisms of action include the induction of apoptosis in cancer cells via the mitochondrial pathway and the disruption of bacterial cell membranes. Further research is warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound. Future studies should focus on:
-
Comprehensive in vitro and in vivo studies to confirm the hypothesized mechanisms of action.
-
Identification of the specific molecular targets of this compound using techniques such as proteomics and transcriptomics.
-
Structure-activity relationship (SAR) studies to optimize the therapeutic potential and reduce potential toxicity.
-
Preclinical development and evaluation in relevant animal models.
This technical guide provides a framework for the current understanding of this compound's mechanism of action hypotheses. As research in this area progresses, a more detailed picture of its therapeutic potential will undoubtedly emerge, paving the way for novel drug development strategies.
References
In Silico Modeling of Bipolaricin R Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bipolaricin R, a natural product isolated from the fungus Bipolaris maydis, has demonstrated notable antimicrobial, antiproliferative, and apoptosis-inducing activities against the A549 lung cancer cell line.[1] Despite its therapeutic potential, the specific molecular targets and mechanisms of action of this compound remain largely uncharacterized. This technical guide outlines a comprehensive strategy for the in silico identification and characterization of this compound's biological targets, leveraging data from related compounds to inform a rational, hypothesis-driven approach. The guide provides a detailed workflow for computational modeling, from target identification to molecular dynamics simulations, and includes protocols for the experimental validation of in silico findings.
Introduction: The Therapeutic Potential of this compound and Related Compounds
Natural products from the Bipolaris genus represent a rich source of bioactive secondary metabolites with diverse therapeutic applications. While this compound is known to induce apoptosis and inhibit the proliferation of cancer cells, several of its congeners have been shown to interact with specific and important biological targets.[1] Understanding these interactions provides a foundation for hypothesizing the potential targets of this compound.
Compounds structurally or functionally related to this compound have been reported to exhibit a range of biological activities, including enzyme inhibition and modulation of key signaling pathways. For instance, Bipolarisenol, a radicinol derivative, has been shown to inhibit acetylcholinesterase (AChE) and urease.[2][3] Other related molecules, such as Hamigerone and Radicinol, exert their antiproliferative effects by modulating the expression of proteins involved in apoptosis, including p53, BCL-2, and caspase-3.[4] Furthermore, Ophiobolin A has been found to inhibit multiple oncogenic signaling pathways, including PI3K/mTOR, Ras/Raf/ERK, and CDK/RB.[5] Certain Bipolaricins have also demonstrated inhibitory activity against HMG-CoA reductase and the NF-κB pathway.[6]
Given the absence of direct in silico studies on this compound, this guide proposes a systematic approach to elucidate its molecular targets, drawing upon the established activities of its chemical relatives.
Hypothesized Molecular Targets for this compound
Based on the known biological activities of this compound and the characterized targets of related compounds from the Bipolaris genus, the following proteins and pathways are proposed as high-priority targets for in silico investigation:
-
Enzymes:
-
Acetylcholinesterase (AChE): A key enzyme in the nervous system, its inhibition is a therapeutic strategy for Alzheimer's disease.
-
HMG-CoA Reductase: The rate-limiting enzyme in the cholesterol biosynthesis pathway, a target for statin drugs.
-
-
Oncogenic Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: A central regulator of cell growth, proliferation, and survival, frequently dysregulated in cancer.
-
Ras/Raf/MEK/ERK (MAPK) Pathway: A critical pathway that transduces signals from cell surface receptors to the nucleus, controlling cell proliferation and differentiation.
-
-
Apoptosis-Regulating Proteins:
-
Bcl-2 Family Proteins: Key regulators of the intrinsic apoptosis pathway, including both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[2]
-
Caspase-3: An executioner caspase that plays a central role in the apoptotic cascade.
-
-
Inflammatory Signaling Pathways:
-
NF-κB Pathway: A key regulator of inflammatory responses, cell survival, and proliferation.
-
Quantitative Data of Bioactive Compounds from Bipolaris Species
The following tables summarize the reported inhibitory concentrations (IC50) of compounds isolated from Bipolaris species, providing a quantitative basis for the proposed target-based approach.
Table 1: Enzyme Inhibitory Activity of Bipolarisenol
| Enzyme | IC50 (µg/mL) |
|---|---|
| Acetylcholinesterase (AChE) | 67.23 ± 5.12 |
| Urease | 81.62 ± 4.61 |
Table 2: Antiproliferative Activity of Hamigerone and Radicinol
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Hamigerone | Panc-1 (Pancreatic) | 1.9 |
| PC-3 (Prostate) | 2.1 | |
| HCT-116 (Colon) | 4.3 | |
| MCF-7 (Breast) | 3.2 | |
| Radicinol | Panc-1 (Pancreatic) | 10.50 |
| PC-3 (Prostate) | 25.0 | |
| HCT-116 (Colon) | 15.2 | |
| MCF-7 (Breast) | 18.5 |
Data from Reference[4]
Table 3: Biological Activities of Ophiobolin A and other Bipolaricins
| Compound | Target/Activity | IC50 (µM) |
|---|---|---|
| Ophiobolin A | Cancer Cell Proliferation | 0.4 - 4.3 |
| S6 Phosphorylation | 1.9 ± 0.2 | |
| ERK Phosphorylation | 0.28 ± 0.02 | |
| RB Phosphorylation | 1.42 ± 0.1 | |
| Bipolaricin Derivative 10 | HMG-CoA Reductase | 8.4 ± 0.4 |
| Bipolaricin Derivatives 2, 3, 10-12 | Nitric Oxide Production | 5.1 ± 0.3 - 20 ± 1 |
In Silico Modeling Workflow
A structured in silico workflow is proposed to systematically investigate the interaction of this compound with its hypothesized targets. This workflow integrates several computational techniques to build a comprehensive understanding of the potential binding modes and affinities.[7]
Caption: Proposed in silico workflow for target identification.
Detailed Methodologies for In Silico Modeling
4.1.1. Target and Ligand Preparation
-
Target Protein Preparation:
-
Obtain the 3D structures of the hypothesized target proteins from the Protein Data Bank (PDB).
-
If a crystal structure is unavailable, generate a homology model using servers like SWISS-MODEL, based on a suitable template with high sequence identity.
-
Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.[8]
-
-
Ligand Preparation:
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D conformation using software like Avogadro or ChemDraw.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
4.1.2. Molecular Docking
-
Grid Generation: Define a grid box encompassing the active site of the target protein.[8]
-
Docking Simulation: Use software such as AutoDock Vina to perform the docking calculations. The program will explore various conformations and orientations of this compound within the defined active site.[9]
-
Pose Selection: Analyze the docking results based on the predicted binding affinity (scoring function) and the clustering of poses. Select the top-ranked poses for further analysis.
4.1.3. Molecular Dynamics (MD) Simulation
-
System Setup: Place the protein-ligand complex from the best docking pose into a periodic box of water molecules and add counter-ions to neutralize the system.[3][10]
-
Simulation Protocol:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to a physiological temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.
-
Equilibrate the system under NPT (constant number of particles, pressure, and temperature) conditions to ensure the correct density.
-
Run a production MD simulation for an extended period (e.g., 100 ns) to sample the conformational space of the complex.[11]
-
-
Trajectory Analysis: Analyze the MD trajectory for root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions.
Key Signaling Pathways for Investigation
The following signaling pathways are proposed for investigation based on the activities of this compound's congeners.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: The Ras/Raf/MEK/ERK (MAPK) signaling pathway.
Caption: The canonical NF-κB signaling pathway.
Experimental Protocols for Validation
The following experimental protocols are essential for validating the in silico predictions and elucidating the biological effects of this compound.
Caption: Workflow for experimental validation of in silico findings.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.[12][13]
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0).
-
AChE solution (1 U/mL in buffer).
-
10 mM DTNB in buffer.
-
14 mM Acetylthiocholine Iodide (ATCI) in buffer.
-
This compound stock solution (in DMSO or ethanol).
-
-
Assay Procedure (96-well plate):
-
To each well, add 140 µL of phosphate buffer, 10 µL of the this compound solution (at various concentrations), and 10 µL of the AChE solution.
-
Include control wells (without inhibitor) and blank wells (without enzyme).
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of DTNB to each well.
-
Initiate the reaction by adding 10 µL of ATCI to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader, and continue to take readings at regular intervals for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][14]
-
Cell Plating:
-
Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include vehicle-treated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis for Protein Phosphorylation and Apoptosis Markers
This technique is used to detect changes in the levels of specific proteins and their phosphorylation status.[1]
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[15]
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK) or apoptosis markers (Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Conclusion
The multifaceted bioactivities of compounds from the Bipolaris genus, including this compound, highlight their potential as leads for novel therapeutic agents. The lack of defined molecular targets for this compound presents a significant opportunity for drug discovery research. The integrated in silico and experimental workflow detailed in this guide provides a robust framework for identifying and validating these targets. By systematically exploring the interactions of this compound with key enzymes and proteins in oncogenic, apoptotic, and inflammatory pathways, this approach will not only elucidate its mechanism of action but also accelerate its potential development into a clinically valuable compound. The successful application of these methodologies will pave the way for further lead optimization and preclinical studies.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Drug Target Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. biotechworldindia.in [biotechworldindia.in]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LigParGen Server [traken.chem.yale.edu]
- 11. youtube.com [youtube.com]
- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 13. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Bipolaricin R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipolaricin R is a member of the ophiobolin-type sesterterpenoid class of natural products. These compounds are produced by various fungi, most notably species of the genus Bipolaris. Ophiobolin-type sesterterpenoids have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This document provides a detailed protocol for the extraction and purification of this compound and related compounds from fungal cultures, specifically Bipolaris sp. TJ403-B1. The methodologies outlined are compiled from established research and are intended to provide a reproducible workflow for obtaining pure this compound for further study and drug development applications.
Materials and Methods
Fungal Strain and Culture Conditions
The primary source for this compound production is the endophytic fungus Bipolaris sp. TJ403-B1. For optimal secondary metabolite production, the fungus is typically cultured on a solid rice medium.
Table 1: Fungal Culture Medium Composition
| Component | Quantity |
| Rice | 100 g per 1 L flask |
| Distilled Water | 120 mL per 1 L flask |
The flasks containing the rice and water are autoclaved to ensure sterility before inoculation with the fungal strain. The inoculated flasks are then incubated under static conditions at room temperature for a period of 30 days to allow for sufficient fungal growth and production of this compound.
Extraction of Crude Metabolites
Following the incubation period, the fermented rice substrate is harvested and subjected to solvent extraction to isolate the crude secondary metabolites. Ethyl acetate is the solvent of choice for this procedure due to its effectiveness in extracting compounds of medium polarity like this compound.
Table 2: Crude Extraction Parameters
| Parameter | Specification |
| Extraction Solvent | Ethyl Acetate |
| Solvent to Substrate Ratio | 3:1 (v/w) |
| Extraction Time | 24 hours |
| Number of Extractions | 3 |
The ethyl acetate extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Experimental Protocols
Protocol 1: Fungal Cultivation and Crude Extraction
-
Medium Preparation: Add 100 g of rice and 120 mL of distilled water to 1 L Erlenmeyer flasks.
-
Sterilization: Autoclave the flasks at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterilized rice medium with an agar plug of actively growing Bipolaris sp. TJ403-B1.
-
Incubation: Incubate the inoculated flasks at room temperature for 30 days in a static, dark environment.
-
Extraction: After incubation, add 300 mL of ethyl acetate to each flask and allow to stand for 24 hours.
-
Filtration: Filter the contents of the flask to separate the ethyl acetate extract from the solid rice substrate.
-
Repeat Extraction: Repeat the extraction process (steps 5 and 6) two more times with fresh ethyl acetate.
-
Concentration: Combine the ethyl acetate extracts and concentrate using a rotary evaporator at 40°C to obtain the crude extract.
Application Note: Quantitative Analysis of Bipolaricin R using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bipolaricin R is a secondary metabolite produced by certain species of the fungus Bipolaris. As interest in the biological activities of fungal metabolites continues to grow, robust and sensitive analytical methods are required for their detection and quantification in various matrices. This application note describes a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is suitable for the accurate quantification of this compound in complex samples such as fungal extracts and biological fluids, making it a valuable tool for research and drug development.
Experimental Protocols
1. Sample Preparation
The following protocol describes a general procedure for the extraction of this compound from a fungal culture. The protocol may need to be adapted based on the specific sample matrix.
-
Materials:
-
Fungal culture broth
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
-
-
Procedure:
-
Centrifuge the fungal culture broth to separate the mycelia from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to analysis.
-
2. HPLC-MS/MS Method
The chromatographic separation and mass spectrometric detection parameters are outlined below. These parameters may be optimized for specific instrumentation.
-
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Data Presentation
Table 1: MRM Transitions for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | 100 | 30 | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | 100 | [To be determined] | [To be determined] |
Note: The precursor and product ions for this compound, along with the optimal collision energy, need to be determined by direct infusion of a standard solution into the mass spectrometer. An appropriate internal standard should be chosen to ensure analytical accuracy.
Table 2: Method Validation Parameters (Representative Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | [To be determined] |
| Limit of Quantification (LOQ) | [To be determined] |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | [To be determined] |
Note: The values presented in this table are representative of a well-validated method and must be experimentally determined for the specific application.
Mandatory Visualization
References
- 1. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
- 2. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Testing of Bipolaricin R in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipolaricin R is a secondary metabolite isolated from the fungus Bipolaris maydis. As a member of the ophiobolin-type sesterterpenoid class of natural products, this compound is of significant interest for its potential anticancer properties. Preliminary studies have indicated that this compound exhibits antiproliferative activity and can induce apoptosis in cancer cell lines, such as the human lung carcinoma cell line A549. These application notes provide a comprehensive overview of the cytotoxic effects of this compound and detailed protocols for its evaluation in various cancer cell lines.
Data Presentation: Cytotoxicity of this compound and Related Compounds
While specific IC50 values for this compound are still under extensive investigation, the following table summarizes the cytotoxic activities of structurally related ophiobolin-type compounds isolated from Bipolaris species and other fungi. This data provides a strong indication of the expected potency of this compound.
| Compound Name | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Drophiobolin A | HeLa (Cervical Cancer) | Not Specified | 10 | [1] |
| Drophiobolin B | HeLa (Cervical Cancer) | Not Specified | 10 | [1] |
| Ophiobolin O | MCF-7 (Breast Cancer) | Not Specified | Not Specified | [2] |
| 6-epi-Ophiobolin G | A549 (Lung Cancer) | Not Specified | ~0.2–2.0 | [2] |
| 6-epi-Ophiobolin K | A549 (Lung Cancer) | Not Specified | ~0.2–2.0 | [2] |
| Maydispenoid A | Murine Splenocytes | Anti-CD3/anti-CD28 mAb stimulated proliferation | 5.28 | [3] |
| Maydispenoid B | Murine Splenocytes | Anti-CD3/anti-CD28 mAb stimulated proliferation | 9.38 | [3] |
Experimental Protocols
Detailed methodologies for key cytotoxicity and cell viability assays are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 50 µL of SRB solution to each well and incubate for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from the cytosol of damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
LDH assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, based on the absorbance values of the treated, spontaneous release, and maximum release samples.
Visualizations: Signaling Pathways and Experimental Workflow
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the activity of related fungal polyketides and known apoptotic pathways in cancer cells, this compound may induce apoptosis through the MAPK and Wnt/β-catenin signaling pathways.
Caption: this compound may induce apoptosis via MAPK and Wnt pathways.
References
Application Notes and Protocols for Antimicrobial Activity Screening of Bipolaricin-Related Compounds
Disclaimer: Extensive searches for "Bipolaricin R" did not yield any specific data on its antimicrobial activity. The following application notes and protocols are based on published data for structurally related compounds isolated from the fungal genus Bipolaris, such as Bipolarins. These protocols can be adapted for the preliminary screening of new compounds like this compound.
Introduction
The fungal genus Bipolaris is a rich source of bioactive secondary metabolites, with several isolated compounds demonstrating significant antimicrobial properties. This document provides detailed protocols for the screening and preliminary characterization of the antimicrobial activity of novel compounds, using Bipolarin compounds as a reference. These protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.
Data Presentation: Antimicrobial Activity of Bipolaris-Derived Compounds
The following table summarizes the minimum inhibitory concentration (MIC) values for representative compounds from the Bipolaris genus against various microbial strains. This data serves as a reference for the expected potency of related molecules.
| Compound | Test Organism | Type | MIC (µg/mL) | Reference |
| Bipolarin 5 | Enterococcus faecalis | Gram-positive bacterium | 8 | [1] |
| Compound 10 | Acinetobacter baumannii | Gram-negative bacterium | 8 | [2] |
| Compound 10 | Enterococcus faecalis | Gram-positive bacterium | 8 | [2] |
| Bipolarithizole A | Rhizoctonia solani | Fungus | 16 | [3] |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.[4][5][6][7]
a. Materials:
-
Test compound (e.g., this compound) stock solution (typically 1 mg/mL in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal isolates
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
b. Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), pick several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of the Test Compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the test compound stock solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well containing the serially diluted compound.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[7] This can be assessed visually or by measuring the optical density at 600 nm.
-
Antifungal Susceptibility Testing
For filamentous fungi, the protocol may need to be adapted, for instance, by using a conidial suspension as the inoculum. The CLSI M38-A2 document provides detailed guidance for antifungal susceptibility testing of filamentous fungi.[8]
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Potential Mechanism of Action: Disruption of Cell Membrane
While the exact mechanism of action for Bipolaricins is not fully elucidated, many antimicrobial peptides and polyketides isolated from fungi act by disrupting the microbial cell membrane. The following diagram illustrates this general mechanism.
Caption: Postulated mechanism of antimicrobial action via cell membrane disruption.
References
- 1. M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi [clsi.org]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. njccwei.com [njccwei.com]
Application Notes and Protocols for Capsaicin-Induced Apoptosis in vitro
Disclaimer: Initial searches for "Bipolaricin R" did not yield specific scientific literature regarding its apoptosis-inducing properties. However, the search results provided extensive information on Capsaicin , a natural compound well-documented to induce apoptosis in various cancer cell lines in vitro. Therefore, these application notes and protocols are based on the available data for Capsaicin, assuming it aligns with the user's interest in compounds with such biological activity.
Introduction
Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) is the pungent component of chili peppers and has been investigated for its potential as an anticancer agent.[1][2] It has been shown to inhibit the growth of a variety of cancer cell lines by inducing cell cycle arrest and apoptosis.[1] These application notes provide an overview of the mechanisms of Capsaicin-induced apoptosis, quantitative data on its efficacy, and detailed protocols for its study in a research setting.
Data Presentation: Efficacy of Capsaicin
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.[3] The IC50 values for Capsaicin vary depending on the cancer cell line and the duration of exposure.
Table 1: IC50 Values of Capsaicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| AsPC-1 | Pancreatic Cancer | Not Specified | Dose-dependent inhibition | [4] |
| BxPC-3 | Pancreatic Cancer | Not Specified | Dose-dependent inhibition | [4] |
| MCF-7 | Breast Cancer (ER+) | 24 hours | ~200 | [5] |
| BT-20 | Breast Cancer | 24 hours | ~200 | [5] |
| T47D | Breast Cancer (ER+) | Not Specified | Growth inhibition | [1] |
| BT-474 | Breast Cancer (ER+) | Not Specified | Growth inhibition | [1] |
| SKBR-3 | Breast Cancer (ER-) | Not Specified | Growth inhibition | [1] |
| MDA-MB231 | Breast Cancer (ER-) | Not Specified | Growth inhibition | [1] |
| Caco-2 | Colorectal Cancer | 72 hours | >2 | [2] |
| OE19 | Oesophageal Cancer | 72 hours | >2 | [2] |
| HCT-116 | Colorectal Cancer | Not Specified | IC50 8.55 µM (for a derivative) | [6] |
| NCI-H460 | Lung Cancer | Not Specified | IC50 5.41 µM (for a derivative) | [6] |
| SKOV3 | Ovarian Cancer | Not Specified | IC50 6.4 µM (for a derivative) | [6] |
Signaling Pathways in Capsaicin-Induced Apoptosis
Capsaicin induces apoptosis through multiple signaling pathways, primarily involving the intrinsic (mitochondrial) pathway. Key mechanisms include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and modulation of various signaling cascades.
Intrinsic (Mitochondrial) Apoptosis Pathway
Capsaicin treatment leads to the generation of ROS, which in turn causes a persistent disruption of the mitochondrial membrane potential.[4] This results in the release of pro-apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF) from the mitochondria into the cytosol.[4][5] Cytosolic cytochrome c forms an apoptosome with Apaf-1 and procaspase-9, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[7] Activated caspase-3 cleaves various cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic morphological changes of apoptosis.[5] Capsaicin has also been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[4]
Caption: Intrinsic pathway of Capsaicin-induced apoptosis.
Role of JNK and p53 Signaling
Capsaicin treatment can lead to the activation of the c-Jun N-terminal kinase (JNK) pathway.[4] JNK activation can contribute to apoptosis, and inhibition of JNK has been shown to protect against Capsaicin-induced cell death.[4] In some cancer cells with wild-type p53, Capsaicin can induce the phosphorylation of p53 at Serine-15, a modification associated with p53 activation and its apoptotic functions.[8] This phosphorylation can be dependent on the generation of ROS.[8]
Caption: Role of JNK and p53 in Capsaicin-induced apoptosis.
Modulation of EGFR/HER-2 Pathway
In breast cancer cells, Capsaicin has been shown to inhibit the EGFR/HER-2 pathway.[1] This leads to reduced expression of EGFR and HER-2, as well as downstream effectors like activated extracellular-regulated kinase (ERK) and cyclin D1, contributing to cell cycle arrest and apoptosis.[1]
Caption: Capsaicin's effect on the EGFR/HER-2 pathway.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for studying Capsaicin-induced apoptosis in vitro.
Caption: General workflow for in vitro apoptosis studies.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Capsaicin on cancer cells and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Capsaicin (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Capsaicin Treatment: Prepare serial dilutions of Capsaicin in complete medium. Remove the old medium from the wells and add 100 µL of the Capsaicin dilutions. Include a vehicle control (medium with DMSO, at the same concentration as the highest Capsaicin dose) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with Capsaicin (at the IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with Capsaicin as determined from the viability assay. After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptosis-related proteins.
Materials:
-
Cancer cells treated with Capsaicin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts (20-40 µg) onto an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. Capsaicin causes cell-cycle arrest and apoptosis in ER-positive and -negative breast cancer cells by modulating the EGFR/HER-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capsaicin in Hot Chili Peppers: In Vitro Evaluation of Its Antiradical, Antiproliferative and Apoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo induction of apoptosis by capsaicin in pancreatic cancer cells is mediated through ROS generation and mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capsaicin may induce breast cancer cell death through apoptosis-inducing factor involving mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis Inducing 1,3,4-Oxadiazole Conjugates of Capsaicin: Their In Vitro Antiproliferative and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 8. Induction of apoptosis in leukemic cells by homovanillic acid derivative, capsaicin, through oxidative stress: implication of phosphorylation of p53 at Ser-15 residue by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Novel Bipolar-Like Compounds
Disclaimer: As of November 2025, specific in vivo experimental data, established protocols, and defined signaling pathways for a compound explicitly named "Bipolaricin R" are not available in the public domain. The following application notes and protocols are presented as a comprehensive and generalized framework for the in vivo investigation of a novel, hypothetical natural product, herein referred to as "this compound," with suspected therapeutic potential for bipolar disorder. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Natural products are a valuable source for the discovery of new therapeutic agents.[1] The investigation of a novel compound, such as the hypothetical "this compound," with potential applications in neuropsychiatric disorders like bipolar disorder, requires a systematic in vivo approach to determine its efficacy, safety, and mechanism of action. This document outlines a series of experimental protocols and data presentation formats to guide such research.
Preclinical In Vivo Evaluation of "this compound"
A tiered approach is recommended for the in vivo evaluation of a novel compound. This typically begins with preliminary toxicity and pharmacokinetic studies, followed by efficacy testing in relevant animal models.
Acute Toxicity Study
Objective: To determine the median lethal dose (LD50) and to identify potential signs of acute toxicity of "this compound."
Protocol:
-
Animal Model: Healthy, young adult Swiss albino mice of both sexes (n=5 per group).
-
Compound Preparation: "this compound" is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: A single dose of "this compound" is administered via oral gavage or intraperitoneal injection at escalating concentrations (e.g., 10, 50, 100, 500, 1000, 2000 mg/kg body weight). A control group receives the vehicle only.
-
Observation: Animals are observed continuously for the first 4 hours and then periodically for 14 days for any signs of toxicity, including changes in skin, fur, eyes, motor activity, and behavior. Body weight is recorded daily.
-
Endpoint: Mortality is recorded, and the LD50 is calculated using appropriate statistical methods. At the end of the observation period, surviving animals are euthanized, and gross necropsy is performed.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of "this compound."
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).
-
Compound Administration: A single dose of "this compound" (e.g., 10 mg/kg) is administered intravenously (IV) and orally (PO).
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Analysis: Plasma concentrations of "this compound" are quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Key PK parameters are calculated, including clearance, volume of distribution, half-life, and oral bioavailability.
Efficacy Studies in Animal Models of Bipolar Disorder
Several animal models can be used to investigate the potential therapeutic effects of "this compound" on mania- and depression-like behaviors.
Amphetamine-Induced Hyperlocomotion Model (Mania)
Objective: To assess the anti-manic potential of "this compound."
Protocol:
-
Animal Model: Male C57BL/6 mice (n=10-12 per group).
-
Treatment: Mice are pre-treated with "this compound" (e.g., 10, 25, 50 mg/kg, PO) or a vehicle control for a specified period (e.g., 7 days). A positive control group receives a known anti-manic agent (e.g., lithium or valproate).
-
Induction of Hyperlocomotion: On the test day, 30 minutes after the final drug administration, mice are injected with d-amphetamine (e.g., 2 mg/kg, IP).
-
Behavioral Assessment: Immediately after amphetamine injection, locomotor activity is recorded for 60-120 minutes using an automated activity monitoring system.
-
Data Analysis: Total distance traveled, and other locomotor parameters are compared between treatment groups.
Forced Swim Test (Depression)
Objective: To evaluate the antidepressant-like effects of "this compound."
Protocol:
-
Animal Model: Male BALB/c mice (n=10-12 per group).
-
Treatment: Mice are administered "this compound" (e.g., 10, 25, 50 mg/kg, PO), vehicle, or a positive control (e.g., imipramine) for a specified duration (e.g., 14 days).
-
Test Procedure: On the final day of treatment, mice are placed individually in a cylinder of water from which they cannot escape. The duration of immobility is recorded during the last 4 minutes of a 6-minute test session.
-
Data Analysis: The immobility time is compared across the different treatment groups.
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and well-structured tables.
Table 1: Acute Toxicity of "this compound" in Mice
| Dose (mg/kg) | Number of Animals | Mortality (%) | Clinical Signs of Toxicity |
| Vehicle Control | 5 | 0 | None observed |
| 10 | 5 | 0 | None observed |
| 50 | 5 | 0 | None observed |
| 100 | 5 | 0 | Mild sedation |
| 500 | 5 | 20 | Sedation, piloerection |
| 1000 | 5 | 60 | Severe sedation, ataxia |
| 2000 | 5 | 100 | Lethargy, respiratory distress |
Table 2: Pharmacokinetic Parameters of "this compound" in Rats (10 mg/kg)
| Parameter | Intravenous (IV) | Oral (PO) |
| Cmax (ng/mL) | 1250 ± 150 | 450 ± 80 |
| Tmax (h) | 0.25 | 1.0 |
| AUC (ng*h/mL) | 3200 ± 400 | 1800 ± 300 |
| t1/2 (h) | 4.5 ± 0.8 | 5.2 ± 1.1 |
| Bioavailability (%) | - | 56 |
Table 3: Effect of "this compound" on Amphetamine-Induced Hyperlocomotion
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) |
| Vehicle + Saline | - | 1500 ± 250 |
| Vehicle + Amphetamine | 2 | 8500 ± 1200 |
| "this compound" + Amphetamine | 10 | 7200 ± 1100 |
| "this compound" + Amphetamine | 25 | 5100 ± 950 |
| "this compound" + Amphetamine | 50 | 3200 ± 700 |
| Lithium + Amphetamine | 100 | 3500 ± 800 |
| p < 0.05, **p < 0.01 vs. Vehicle + Amphetamine group |
Potential Signaling Pathways and Experimental Workflows
Given the hypothetical application in bipolar disorder, several signaling pathways are of interest. Mood stabilizers are known to modulate various intracellular signaling cascades.[2][3]
Hypothetical Mechanism of Action Workflow
The following diagram illustrates a hypothetical workflow for investigating the mechanism of action of "this compound."
References
Application Note: Quantification of Bipolaricin R using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bipolaricin R belongs to the family of ophiobolin-type sesterterpenes, a class of natural products known for their diverse and potent biological activities.[1][2] These compounds, isolated from various fungal species of the Bipolaris genus, have garnered significant interest in the scientific community due to their potential as phytotoxins, antimicrobial agents, and cytotoxic compounds.[2][3][4] Specifically, related compounds have demonstrated anti-inflammatory properties through the inhibition of the NF-κB pathway.[1] Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and for establishing structure-activity relationships to support drug discovery and development efforts.
This application note provides a detailed protocol for the quantification of this compound in various matrices using a robust and sensitive UHPLC-MS/MS method. The methodology is based on established analytical techniques for similar sesterterpenoids and offers high selectivity and low detection limits.[5][6][7][8]
Quantitative Data Summary
The following table summarizes the expected analytical performance of the described UHPLC-MS/MS method for the quantification of this compound. These values are based on typical performance characteristics observed for the analysis of similar analytes using this technique.[5][9]
| Parameter | Expected Performance |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limits of Detection & Quantification | |
| Limit of Detection (LOD) | < 0.5 ng/mL |
| Limit of Quantification (LOQ) | < 1.0 ng/mL |
| Precision | |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy | |
| Recovery | 90 - 110% |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with a suitable solvent (e.g., 50% methanol in water) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) from a separate stock solution to assess the accuracy and precision of the method.
Sample Preparation
The following is a general protocol for the extraction of this compound from a biological matrix (e.g., plasma, cell lysate). Optimization may be required for specific sample types.
-
Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
UHPLC-MS/MS Method
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[5][9]
UHPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for the separation.[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
Capillary Voltage: 3.0 kV.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
NF-κB Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bipolarins A-H, eight new ophiobolin-type sesterterpenes with antimicrobial activity from fungus Bipolaris sp. TJ403-B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 6. UPLC-Q-TOF-MS/MS analysis of ophiobolins sesterterpenoids and bioactive analogs from Bipolaris eleusines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS-Guided Molecular Networking for Targeted Discovery of Undescribed and Bioactive Ophiobolins from Bipolaris eleusines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening Using Bipolaricin R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipolaricin R belongs to the family of ophiobolin-type sesterterpenoids, a class of natural products known for a wide range of biological activities. These compounds have demonstrated potential as modulators of key cellular pathways, making them attractive candidates for drug discovery and development. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize its potential therapeutic effects. The primary focuses of these protocols are on its activities as an inhibitor of HMG-CoA reductase and its anti-inflammatory properties through the inhibition of nitric oxide (NO) production and modulation of the NF-κB signaling pathway.
While specific data for "this compound" is not extensively available in public literature, the protocols provided are based on established assays for related compounds within the Bipolaricin family. Researchers are encouraged to adapt these protocols for their specific needs and for the characterization of novel analogs.
Data Presentation
The following table summarizes the reported biological activities of compounds structurally related to this compound. This data can serve as a benchmark for HTS campaigns involving this compound and its analogs.
| Compound | Biological Activity | Assay Type | IC50 Value |
| Bipolaricin (unspecified) | HMG-CoA Reductase Inhibition | Enzymatic Assay | 8.4 ± 0.4 µM |
| Bipolaricin Analog 1 | Inhibition of Nitric Oxide Production | Cell-based (LPS-stimulated macrophages) | 5.1 ± 0.3 µM |
| Bipolaricin Analog 2 | Inhibition of Nitric Oxide Production | Cell-based (LPS-stimulated macrophages) | 20 ± 1 µM |
Signaling Pathway
The anti-inflammatory effects of this compound and related compounds are believed to be mediated, in part, through the inhibition of the NF-κB signaling pathway. Below is a diagram illustrating the canonical NF-κB signaling cascade, a primary target for anti-inflammatory drug discovery.
Caption: Canonical NF-κB signaling pathway.
Experimental Workflow
The following diagram outlines a typical high-throughput screening workflow for identifying and validating inhibitors from a compound library, such as one containing this compound.
Caption: High-Throughput Screening Workflow.
Experimental Protocols
HMG-CoA Reductase Inhibition Assay (Biochemical)
This protocol describes a biochemical assay to screen for inhibitors of HMG-CoA reductase by monitoring the consumption of NADPH.
Principle: HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a reaction that requires NADPH as a cofactor. The rate of NADPH oxidation to NADP+ is measured by the decrease in absorbance at 340 nm.
Materials:
-
384-well, UV-transparent microplates
-
Recombinant human HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate (pH 7.4), 100 mM KCl, 1 mM EDTA, 2 mM DTT.
-
This compound and control inhibitors (e.g., pravastatin) dissolved in DMSO.
-
Multimode microplate reader with absorbance detection at 340 nm.
Protocol:
-
Compound Plating: Dispense 1 µL of this compound (or other test compounds) and controls into the wells of a 384-well plate. For the final assay concentration of 10 µM, the stock solution should be 1 mM in DMSO.
-
Enzyme Addition: Add 24 µL of HMG-CoA reductase (final concentration 50-100 ng/well) in assay buffer to each well.
-
Incubation: Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 25 µL of a substrate mix containing HMG-CoA (final concentration 200 µM) and NADPH (final concentration 200 µM) in assay buffer to initiate the reaction. The final assay volume is 50 µL.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each compound relative to the DMSO control. For dose-response curves, plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Inhibition of Nitric Oxide Production in Macrophages (Cell-Based)
This protocol outlines a cell-based assay to screen for compounds that inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess assay is used to measure nitrite (NO2-), a stable and quantifiable breakdown product of NO. In this assay, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo compound, which can be measured by absorbance at 540 nm.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and control inhibitors (e.g., L-NAME) dissolved in DMSO.
-
Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B immediately before use.
-
Nitrite standard solution (e.g., sodium nitrite)
-
96-well cell culture plates
-
Microplate reader with absorbance detection at 540 nm.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in 5% CO2.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or control compounds (in 1 µL of DMSO solution) for 1 hour. The final DMSO concentration should not exceed 0.5%.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include wells with cells and media alone (negative control) and cells with LPS and DMSO (vehicle control).
-
Incubation: Incubate the plate for 24 hours at 37°C in 5% CO2.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the freshly prepared Griess reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the nitrite standard solution. Calculate the nitrite concentration in each sample from the standard curve. Determine the percent inhibition of NO production for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed inhibition of NO production is not due to cell death.
Conclusion
The protocols and data presented in these application notes provide a framework for the high-throughput screening of this compound and its analogs. By utilizing the described biochemical and cell-based assays, researchers can efficiently assess the inhibitory potential of these compounds against HMG-CoA reductase and inflammatory pathways. The provided workflows and diagrams offer a clear guide for planning and executing HTS campaigns, from primary screening to lead optimization. It is anticipated that these resources will facilitate the discovery of novel therapeutic agents based on the Bipolaricin scaffold.
Troubleshooting & Optimization
Bipolaricin R stability issues in solution
Welcome to the technical support center for Bipolaricin R. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be kept at -20°C and is stable for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C and is stable for up to one year.[1]
Q2: What is this compound and what are its known biological activities?
A2: this compound is a sesterterpenoid natural product isolated from the fungus Bipolaris maydis. It has demonstrated notable antimicrobial activity against Bacillus cereus, Staphylococcus aureus, and Staphylococcus epidermidis. Additionally, it has shown excellent antiproliferative effects and the ability to induce apoptosis in the A549 cell line.
Q3: In which solvents is this compound soluble?
Q4: What are the general stability concerns for sesterterpenoids like this compound?
A4: Terpenoids, as a class of compounds, can be susceptible to degradation under certain environmental conditions. Factors that can affect their stability include:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
Light: Exposure to UV light can lead to degradation of some terpenes.
-
pH: The stability of many natural products is pH-dependent. Both acidic and alkaline conditions can potentially cause hydrolysis or other degradation reactions.[2][3][4]
-
Oxidation: The presence of oxygen can lead to oxidative degradation.
Troubleshooting Guide: this compound Stability Issues
This guide provides a structured approach to identifying and resolving common stability problems encountered during the handling and use of this compound solutions.
Problem 1: Loss of biological activity or inconsistent experimental results.
This could be an indication of this compound degradation in your experimental solution.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for this compound stability.
Step-by-Step Guidance:
-
Verify Stock Solution Integrity:
-
Question: Was the stock solution stored correctly at -80°C?
-
Action: If there is any doubt about the storage conditions or age of the stock solution, prepare a fresh stock from powder.
-
-
Assess Solution Preparation and Handling:
-
Question: What solvent was used? Was the solution protected from light? Was it subjected to multiple freeze-thaw cycles?
-
Action: Prepare fresh dilutions from the stock solution for each experiment to minimize freeze-thaw cycles. If possible, use amber vials or cover tubes with foil to protect from light.
-
-
Evaluate Experimental Conditions:
-
Question: What is the pH of your experimental medium? Is the experiment conducted at elevated temperatures?
-
Action: If the pH is highly acidic or basic, consider if it can be adjusted while maintaining experimental validity. For temperature-sensitive assays, minimize the time the compound is exposed to higher temperatures.
-
-
Perform Forced Degradation Study:
-
Action: To understand the stability limits of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves intentionally exposing the compound to stress conditions like acid, base, heat, light, and oxidation to identify potential degradation products and pathways. (See Experimental Protocol 1 ).
-
-
Quantify this compound:
-
Action: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound in your stock and experimental solutions. This will confirm if degradation has occurred. (See Experimental Protocol 2 ).
-
Experimental Protocols
Experimental Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions. The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradants.[5][6][7]
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidation: Mix the stock solution with 3% H₂O₂.
-
Thermal Stress: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm or 365 nm).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples by a stability-indicating analytical method, such as HPLC-UV, to observe the degradation of this compound and the formation of any degradation products.
Forced Degradation Workflow:
Figure 2. Workflow for a forced degradation study.
Experimental Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound. Method optimization will be required based on the specific HPLC system and column used.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reverse-phase column is a common choice for terpenoids.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile or methanol. The specific gradient will need to be optimized.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance. This should be determined by running a UV scan of a pure standard.
-
Standard Curve: Prepare a series of dilutions of a this compound standard of known concentration to generate a standard curve.
-
Sample Analysis: Inject the prepared standards and samples.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the stability of this compound under various conditions. The following table is provided as a template for researchers to populate with their own experimental data.
Table 1: Stability of this compound under Forced Degradation Conditions (Template)
| Stress Condition | Time (hours) | % this compound Remaining |
| 0.1 M HCl | 2 | |
| 8 | ||
| 24 | ||
| 0.1 M NaOH | 2 | |
| 8 | ||
| 24 | ||
| 3% H₂O₂ | 2 | |
| 8 | ||
| 24 | ||
| 60°C | 2 | |
| 8 | ||
| 24 | ||
| UV Light (254 nm) | 2 | |
| 8 | ||
| 24 |
Potential Signaling Pathways
While the direct molecular targets of this compound are not yet fully elucidated, its antiproliferative and apoptosis-inducing effects suggest potential interactions with signaling pathways that regulate cell growth, survival, and death. Furthermore, some compounds with structural similarities to this compound have been investigated in the context of neurological disorders. For instance, drugs used to treat bipolar disorder are known to modulate the Hippo signaling pathway.[8] The arachidonic acid cascade is another pathway implicated in the mechanism of action of mood stabilizers.[9][10][11]
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to validate all methods and protocols in your own laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. extractionmagazine.com [extractionmagazine.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. sgs.com [sgs.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Transcriptional Modulation of the Hippo Signaling Pathway by Drugs Used to Treat Bipolar Disorder and Schizophrenia | MDPI [mdpi.com]
- 9. BIPOLAR DISORDER AND MECHANISMS OF ACTION OF MOOD STABILIZERS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ichgcp.net [ichgcp.net]
- 11. Bipolar disorder and mechanisms of action of mood stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Bipolaricin R Dosage for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Bipolaricin R for cell culture experiments. This compound, a compound isolated from the fungus Bipolaris maydis, has demonstrated notable antiproliferative and apoptosis-inducing effects, particularly in the A549 human lung adenocarcinoma cell line.[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects?
A1: this compound is a secondary metabolite produced by the fungus Bipolaris maydis.[1] It has been shown to possess significant antibacterial properties and exhibits excellent antiproliferative effects by inducing apoptosis in A549 cancer cells.[1][2]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: While the exact IC50 value for this compound in A549 cells is not yet published, studies on other secondary metabolites from Bipolaris maydis, such as maydispenoids A and B, have shown IC50 values in the low micromolar range (5.28 µM and 9.38 µM) in murine splenocytes. Based on this, a good starting point for a dose-response experiment with this compound would be a concentration range spanning from nanomolar to low micromolar (e.g., 10 nM to 25 µM).
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically supplied as a powder.[1] To prepare a stock solution, dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mM). This stock solution can then be stored at -20°C or -80°C for long-term use.[1] When preparing your working concentrations, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I determine the optimal dosage of this compound for my specific cell line?
A4: The optimal dosage, often represented as the half-maximal inhibitory concentration (IC50), should be determined empirically for each cell line. A dose-response experiment using a cell viability assay such as the MTT, XTT, or CellTiter-Glo® assay is the standard method. This involves treating your cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then measuring the percentage of viable cells relative to an untreated control.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell population by 50%.
Materials:
-
This compound
-
Target cell line (e.g., A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a broad concentration range (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. |
| No significant cell death even at high concentrations | The compound may not be cytotoxic to the specific cell line, or the incubation time is too short. | Verify the activity of the compound on a known sensitive cell line if possible. Extend the incubation period (e.g., 72 hours). Ensure proper storage and handling of the this compound stock solution to prevent degradation. |
| Significant cell death in the vehicle control (DMSO) | The final DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level, typically below 0.5% and ideally at or below 0.1%. |
| Precipitation of this compound in the culture medium | The compound has low solubility in aqueous solutions. | Prepare the final dilutions just before use. If precipitation is observed, consider using a lower concentration range or a different solvent system if compatible with your cells. |
| Contamination in the cell culture | Poor aseptic technique, contaminated reagents or equipment. | Always work in a sterile environment (e.g., a biosafety cabinet). Use sterile, filtered reagents and regularly clean and decontaminate all equipment.[3][4][5] |
| Poor or slow cell growth | Suboptimal culture conditions, low-quality reagents, or issues with the cell stock. | Ensure the incubator has the correct temperature and CO2 levels. Use high-quality, pre-tested media and supplements. Start with a fresh, healthy stock of cells with a low passage number.[6] |
Visualizing Experimental Workflows and Pathways
To aid in understanding the experimental process and potential cellular mechanisms, the following diagrams have been generated.
Caption: Workflow for determining the IC50 of this compound.
Caption: A logical approach to troubleshooting common experimental issues.
Caption: A simplified model of a potential apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New secondary metabolites with immunosuppressive activity from the phytopathogenic fungus Bipolaris maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cell lines ic50: Topics by Science.gov [science.gov]
Technical Support Center: Bipolaricin R Fungal Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the fungal fermentation of Bipolaricin R, a promising ophiobolin-type sesterterpene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield from fungal fermentation often low?
A1: this compound is a tetracyclic sesterterpene belonging to the ophiobolin family of natural products, which are known for their diverse biological activities.[1] It is produced by certain species of the filamentous fungus Bipolaris.[1] Low yields in fungal fermentations are a common challenge for secondary metabolites like this compound. This can be attributed to several factors, including the complex regulatory networks governing secondary metabolism, suboptimal culture conditions, and the diversion of metabolic flux towards primary metabolism (i.e., growth) rather than the production of specialized compounds.
Q2: Which fungal species are known to produce this compound and related compounds?
A2: this compound and other ophiobolin-type sesterterpenes have been isolated from various species of the genus Bipolaris, which are often found as plant pathogens.[1][2][3] Related ophiobolins are also produced by other fungal genera, such as Aspergillus and Curvularia.[3][4][5][6]
Q3: What are the key factors influencing the production of this compound in a fermentation process?
A3: The production of this compound is influenced by a combination of genetic, physiological, and environmental factors. Key parameters to consider for optimization include media composition (carbon and nitrogen sources, mineral salts), culture conditions (pH, temperature, aeration, and agitation), and the duration of the fermentation.[7][8][9]
Q4: Are there known biosynthetic pathways for this compound that can be targeted for yield improvement?
A4: While the specific gene cluster for this compound has not been explicitly detailed in the provided search results, the biosynthesis of the parent ophiobolin skeleton is known to involve terpene synthases and cytochrome P450 enzymes.[4][10][11] The general pathway starts from the mevalonate pathway, leading to the formation of geranylfarnesyl pyrophosphate (GFPP), which is then cyclized to form the characteristic 5-8-5 tricyclic ring system of ophiobolins.[5][11] Understanding this pathway allows for targeted metabolic engineering strategies to enhance precursor supply and upregulate key enzymatic steps.
Troubleshooting Guide for Low this compound Yield
This guide addresses common issues encountered during this compound fermentation and provides actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Recommendations |
| No or very low this compound production | - Incorrect fungal strain or loss of productivity. - Inappropriate media composition. - Suboptimal culture conditions. | 1. Strain Verification: Confirm the identity and viability of your Bipolaris strain. If necessary, re-isolate from a stock culture. 2. Media Screening: Test a variety of media formulations. Start with a rich medium like Potato Dextrose Broth (PDB) and systematically vary carbon and nitrogen sources.[7][8] 3. Condition Optimization: Perform small-scale experiments to optimize pH (typically in the range of 5.0-7.0), temperature (around 25-28°C), and agitation.[8] |
| Initial production followed by a sharp decline | - Nutrient limitation. - Accumulation of toxic byproducts. - Feedback inhibition of biosynthetic enzymes. | 1. Fed-Batch Fermentation: Implement a fed-batch strategy to replenish key nutrients, particularly the primary carbon source. 2. In-situ Product Removal: Consider using a two-phase fermentation system with an organic solvent or adsorbent resin to remove this compound from the aqueous phase, thereby reducing potential toxicity and feedback inhibition.[12] |
| High biomass but low this compound titer | - Metabolic flux favoring primary metabolism. - Repression of secondary metabolism genes. | 1. Two-Stage Fermentation: Employ a two-stage process where the initial phase focuses on rapid biomass accumulation, followed by a shift in media or conditions to induce secondary metabolite production. This can be achieved by limiting a key nutrient like phosphate or nitrogen. 2. Elicitor Addition: Introduce elicitors (e.g., jasmonic acid, salicylic acid, or microbial co-cultures) to the fermentation broth to trigger defense responses and secondary metabolite production. |
| Inconsistent yield between batches | - Variability in inoculum preparation. - Inconsistent media preparation. - Fluctuations in fermentation parameters. | 1. Standardize Inoculum: Develop a standardized protocol for inoculum preparation, ensuring consistent spore concentration or mycelial biomass. 2. Quality Control: Implement strict quality control for media components and preparation. 3. Process Monitoring: Closely monitor and control key fermentation parameters (pH, temperature, dissolved oxygen) throughout the process. |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol is designed to systematically evaluate the impact of individual media components on this compound production.
1. Basal Medium Preparation:
-
Prepare a basal medium such as Potato Dextrose Broth (PDB) or a defined medium like Czapek-Dox broth.
2. Inoculum Preparation:
-
Grow the Bipolaris strain on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C.
-
Prepare a spore suspension by flooding the plate with sterile water containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
3. Fermentation Setup:
-
Dispense 50 mL of the basal medium into 250 mL Erlenmeyer flasks.
-
Inoculate each flask with 1 mL of the spore suspension.
-
Incubate at 25°C on a rotary shaker at 150 rpm for a predetermined duration (e.g., 14 days).
4. OFAT Experimentation:
-
Carbon Source: Replace the carbon source in the basal medium with different sugars (e.g., glucose, sucrose, fructose, maltose) at a constant concentration (e.g., 20 g/L).
-
Nitrogen Source: Replace the nitrogen source with various organic (e.g., yeast extract, peptone, tryptone) and inorganic (e.g., ammonium sulfate, sodium nitrate) sources at a constant nitrogen concentration.
-
pH: Adjust the initial pH of the basal medium to a range of values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using HCl or NaOH.
-
Temperature: Incubate the flasks at different temperatures (e.g., 20°C, 25°C, 30°C, 35°C).
5. Analysis:
-
After the fermentation period, harvest the broth and mycelium.
-
Extract this compound from the broth and mycelial biomass using an appropriate solvent (e.g., ethyl acetate).
-
Quantify the this compound yield using High-Performance Liquid Chromatography (HPLC).
Table 1: Example Data from OFAT Media Optimization for this compound Production
| Factor | Condition | This compound Yield (mg/L) |
| Carbon Source | Glucose | 15.2 |
| Sucrose | 25.8 | |
| Fructose | 18.5 | |
| Nitrogen Source | Yeast Extract | 28.4 |
| Peptone | 22.1 | |
| Ammonium Sulfate | 12.7 | |
| Initial pH | 5.0 | 20.3 |
| 6.0 | 31.5 | |
| 7.0 | 26.8 | |
| Temperature (°C) | 20 | 17.9 |
| 25 | 32.1 | |
| 30 | 24.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Hypothetical Biosynthetic Pathway of this compound
Caption: Hypothetical biosynthetic pathway for this compound.
Experimental Workflow for Fermentation Optimization
Caption: Workflow for this compound fermentation optimization.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. The genus Bipolaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sesterterpene ophiobolin biosynthesis involving multiple gene clusters in Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a gene cluster for the biosynthesis of novel cyclic peptide compound, KK-1, in Curvularia clavata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]
- 9. repositorio.usp.br [repositorio.usp.br]
- 10. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Bipolaricin R Handling and Storage
This technical support center provides guidance on minimizing the degradation of Bipolaricin R during storage and experimentation. As a member of the ophiobolin-type tetracyclic sesterterpene family, this compound's stability is paramount for reproducible experimental results.[1][2] This guide offers troubleshooting advice and frequently asked questions to help researchers maintain the integrity of their this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage important?
A1: this compound is a sesterterpene natural product isolated from the fungus Bipolaris maydis.[3] Like many complex natural products, it is susceptible to degradation from environmental factors. Proper storage is crucial to maintain its chemical structure, purity, and biological activity for reliable and reproducible experimental outcomes.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under the following conditions. Adherence to these guidelines will minimize degradation and preserve the compound's integrity over time.
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
| Data derived from supplier recommendations.[3] |
Q3: What are the likely causes of this compound degradation?
A3: Based on the chemical structure of sesterterpenes, the primary degradation pathways are likely to be:
-
Oxidation: The presence of carbon-carbon double bonds and hydroxyl groups in the tetracyclic structure makes this compound susceptible to oxidation. This can be initiated by exposure to air (oxygen), light, or reactive oxygen species.
-
Hydrolysis: If this compound contains ester or lactone functional groups, these can be susceptible to hydrolysis, where water molecules break these bonds, particularly in non-anhydrous solvents or at non-neutral pH.[4][5][6]
Q4: Can I store this compound in a solution at -20°C?
A4: While storing the solid powder at -20°C is acceptable, solutions of this compound should be stored at -80°C to ensure long-term stability.[3] Storing solutions at -20°C may not sufficiently slow down potential degradation reactions in the solvent matrix, leading to a faster loss of compound integrity compared to storage at -80°C.
Q5: How should I handle this compound to minimize degradation during experiments?
A5: To minimize degradation during handling:
-
Allow the vial to warm to room temperature before opening to prevent condensation of moisture inside.
-
Use anhydrous solvents for preparing solutions.
-
Minimize exposure to light by using amber vials or covering tubes with foil.
-
Prepare fresh solutions for each experiment whenever possible. If you need to store solutions, do so at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise due to this compound degradation.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your stock (solid and solution).2. Prepare a fresh solution from a new vial of solid this compound.3. Perform a quality control check on the new solution (e.g., HPLC-MS) to confirm its integrity.4. Re-run the experiment with the freshly prepared and verified solution. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). | The presence of degradation products. | 1. Compare the chromatogram to a reference standard or a freshly prepared sample.2. Consider the potential for oxidation or hydrolysis based on the mass of the new peaks.3. Review your sample preparation and handling procedures to identify potential sources of contamination or degradation. |
| Visible changes in the physical appearance of the solid or solution (e.g., color change). | Significant degradation of the compound. | 1. Discard the sample as its integrity is compromised.2. Obtain a fresh stock of this compound.3. Review and strictly adhere to the recommended storage and handling protocols. |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol provides a framework for conducting a stability study on this compound under various conditions.
Objective: To determine the stability of this compound under different temperature and light conditions over time.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
HPLC-grade acetonitrile and water
-
Amber and clear glass vials
-
-80°C freezer, -20°C freezer, 4°C refrigerator, and a 25°C incubator
-
HPLC-UV system
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into multiple amber and clear glass vials.
-
Storage Conditions:
-
Store aliquots at -80°C, -20°C, 4°C, and 25°C.
-
At each temperature, store one set of vials protected from light (amber vials) and another set exposed to ambient light (clear vials).
-
-
Time Points: Analyze samples at T=0, 1 week, 2 weeks, 4 weeks, and 8 weeks.
-
Sample Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Dilute the sample to a suitable concentration with mobile phase.
-
Analyze the sample by HPLC-UV to determine the purity of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact this compound against time for each condition.
-
Hypothetical Stability Data
The following table presents hypothetical data from a stability study, illustrating the importance of proper storage.
| Storage Condition | % this compound Remaining (Week 4) | % this compound Remaining (Week 8) |
| -80°C, Dark | 99.5% | 99.2% |
| -20°C, Dark | 97.8% | 95.5% |
| 4°C, Dark | 92.1% | 85.3% |
| 25°C, Dark | 75.4% | 58.6% |
| 25°C, Light | 60.2% | 41.8% |
Visual Guides
Hypothetical Degradation Pathway of this compound
This diagram illustrates a potential degradation pathway for this compound, involving oxidation and hydrolysis, which are common degradation routes for sesterterpenes.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps in performing a stability study of this compound.
Caption: Workflow for this compound stability testing.
Troubleshooting Logic for Loss of Activity
This decision tree provides a logical approach to troubleshooting experiments where this compound shows reduced or no activity.
Caption: Troubleshooting loss of this compound activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bipolaricins A-I, Ophiobolin-Type Tetracyclic Sesterterpenes from a Phytopathogenic Bipolaris sp. Fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Hydrolysis - Wikipedia [en.wikipedia.org]
- 5. monash.edu [monash.edu]
- 6. Hydrolysis | Definition, Examples, & Facts | Britannica [britannica.com]
Cell line resistance to Bipolaricin R treatment
Technical Support Center: Bipolaricin R
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel investigational agent hypothesized to function as a selective inhibitor of the pro-proliferative "Signal Transduction Kinase" (STK) pathway. In sensitive cell lines, this compound is believed to bind to the kinase domain of STK1, preventing its phosphorylation and subsequent activation of downstream effectors, ultimately leading to cell cycle arrest and apoptosis.
Q2: My cell line is not responding to this compound treatment. What are the potential reasons?
There are two primary forms of drug resistance to consider:
-
Intrinsic Resistance: The cell line may possess inherent characteristics that make it non-responsive to this compound, even without prior exposure. This could be due to the absence or low expression of the STK1 target, or pre-existing mutations that prevent effective drug binding.
-
Acquired Resistance: The cell line may have developed resistance after a period of successful treatment with this compound. This often involves genetic or epigenetic alterations that allow the cells to overcome the drug's effects.
Q3: How can I confirm if my cell line has developed acquired resistance to this compound?
Acquired resistance can be experimentally verified by comparing the dose-response curve of the suspected resistant cell line to the parental (sensitive) cell line. A significant rightward shift in the IC50 value (the concentration of a drug that inhibits a biological process by 50%) for the treated cell line indicates a decrease in sensitivity.
Q4: What are the common molecular mechanisms of acquired resistance to targeted therapies like this compound?
Common mechanisms of acquired resistance include:
-
Target Alteration: Mutations in the STK1 gene that prevent this compound from binding effectively.
-
Bypass Signaling: Activation of alternative signaling pathways that compensate for the inhibition of the STK pathway.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.
-
Target Overexpression: Increased expression of the STK1 protein, requiring higher concentrations of this compound to achieve the same level of inhibition.
Troubleshooting Guide
Issue 1: High IC50 value in a previously sensitive cell line.
| Possible Cause | Suggested Action |
| Development of Acquired Resistance | Confirm the IC50 shift with a repeat experiment. Proceed to molecular analysis to investigate the mechanism of resistance (see protocols below). |
| Incorrect Drug Concentration | Verify the stock concentration and dilution calculations. Prepare a fresh dilution series. |
| Cell Culture Contamination | Check for signs of microbial contamination. Discard the contaminated culture and restart from a frozen stock. |
| Cell Line Misidentification | Perform cell line authentication (e.g., short tandem repeat profiling). |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Suggested Action |
| Variability in Cell Density | Ensure consistent cell seeding density across all experiments. |
| Passage Number Effects | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift. |
| Reagent Instability | Prepare fresh media and drug solutions for each experiment. Aliquot and store this compound according to the manufacturer's instructions. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (nM) | Resistance Factor (Fold Change) |
| Parental Line A | Lung Adenocarcinoma | 15 | - |
| Resistant Line A-BR1 | Lung Adenocarcinoma | 250 | 16.7 |
| Parental Line B | Breast Cancer | 25 | - |
| Resistant Line B-BR1 | Breast Cancer | 480 | 19.2 |
Experimental Protocols
Protocol 1: Determination of IC50 using a CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Replace the medium with fresh medium containing the various concentrations of the drug. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Development of a this compound-Resistant Cell Line
-
Initial Exposure: Continuously expose the parental cell line to this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Monitoring: Monitor the cells for changes in morphology and proliferation rate.
-
Monoclonal Selection: When a resistant population emerges, perform limiting dilution to isolate single-cell clones.
-
Characterization: Expand the resistant clones and confirm their resistance by determining their IC50 for this compound.
Protocol 3: Assessment of STK1 Gene Expression by qPCR
-
RNA Extraction: Isolate total RNA from both parental and resistant cell lines.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for the STK1 gene and a reference gene (e.g., GAPDH).
-
Analysis: Calculate the relative expression of STK1 in the resistant cells compared to the parental cells using the ΔΔCt method.
Visualizations
Caption: Hypothetical STK signaling pathway in sensitive vs. resistant cells.
Caption: Workflow for generating a this compound-resistant cell line.
Caption: Decision tree for troubleshooting this compound resistance.
Technical Support Center: Enhancing the Bioavailability of Bipolaricin R Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental enhancement of the bioavailability of Bipolaricin R derivatives. This compound is a sesterterpenoid natural product isolated from the fungus Bipolaris maydis, and like many sesterterpenoids, its derivatives may exhibit poor aqueous solubility, leading to low oral bioavailability.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are this compound and its derivatives, and why is their bioavailability a concern?
A1: this compound is an ophiobolin-derived sesterterpenoid isolated from the phytopathogenic fungus Bipolaris maydis.[1] Its derivatives are semi-synthetic or naturally occurring analogues that may possess desirable therapeutic properties, such as anti-inflammatory, antimicrobial, or anti-proliferative activities.[1][3][4][5] A significant concern with many sesterterpenoids is their lipophilic nature and consequently poor water solubility, which can severely limit their absorption in the gastrointestinal tract and, therefore, their systemic bioavailability and therapeutic efficacy.
Q2: What are the primary factors that can limit the oral bioavailability of this compound derivatives?
A2: The primary factors limiting the oral bioavailability of lipophilic compounds like this compound derivatives include:
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Poor aqueous solubility: Low solubility in gastrointestinal fluids leads to a slow dissolution rate, which is often the rate-limiting step for absorption.
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Low membrane permeability: While lipophilic, suboptimal partitioning between the aqueous gastrointestinal fluid and the lipid cell membrane can hinder passive diffusion across the intestinal epithelium.
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First-pass metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce the amount of active compound.
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Efflux by transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the intestinal lumen.
Q3: What are the initial steps to assess the bioavailability of a new this compound derivative?
A3: A stepwise approach is recommended:
-
In Silico Prediction: Utilize computational models to predict physicochemical properties like solubility, lipophilicity (logP), and potential for first-pass metabolism.
-
In Vitro Characterization: Experimentally determine aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to mimic the GI tract) and permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
In Vivo Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies in an animal model (e.g., rodents) to determine key parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) following oral and intravenous administration to calculate absolute bioavailability.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of a this compound Derivative
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| The compound precipitates out of solution during in vitro assays. | The derivative has very low intrinsic aqueous solubility. | 1. Particle Size Reduction: Employ micronization or nano-milling to increase the surface area-to-volume ratio, thereby enhancing the dissolution rate. 2. Formulation with Solubilizing Excipients: Incorporate co-solvents, surfactants, or cyclodextrins into the formulation to improve solubility. 3. Amorphous Solid Dispersions: Prepare a solid dispersion of the compound in a hydrophilic polymer matrix to prevent crystallization and improve dissolution. |
| Inconsistent results in cell-based assays. | Poor solubility and precipitation in the cell culture medium. | 1. Use of a Vehicle: Dissolve the compound in a minimal amount of a biocompatible solvent like DMSO before diluting it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells. 2. Complexation with Cyclodextrins: Utilize cyclodextrins to form inclusion complexes, which can enhance the solubility of the derivative in aqueous media. |
Issue 2: Poor Permeability in In Vitro Models (e.g., PAMPA, Caco-2 cells)
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Low transport of the derivative across the artificial membrane or cell monolayer. | The compound has suboptimal lipophilicity or is a substrate for efflux pumps. | 1. Lipid-Based Formulations: Formulate the derivative in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS) to improve its partitioning into the cell membrane. 2. Co-administration with Permeation Enhancers: Include safe and effective permeation enhancers in the formulation. 3. Inhibition of Efflux Pumps: If using Caco-2 cells, co-administer a known P-glycoprotein inhibitor (e.g., verapamil) to determine if efflux is a significant factor. |
Issue 3: Low In Vivo Bioavailability Despite Good Solubility and Permeability
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Low AUC after oral administration compared to intravenous administration in animal models. | High first-pass metabolism in the liver or gut wall. | 1. Co-administration with CYP450 Inhibitors: In preclinical models, co-administer with a general CYP450 inhibitor (e.g., 1-aminobenzotriazole) to assess the impact of metabolic enzymes. 2. Prodrug Approach: Synthesize a prodrug of the this compound derivative that is more stable against first-pass metabolism and is converted to the active compound in systemic circulation. 3. Nanoparticle Encapsulation: Encapsulate the derivative in nanoparticles to protect it from metabolic enzymes and potentially alter its absorption pathway. |
Data Presentation: Bioavailability Enhancement Strategies
The following table summarizes hypothetical quantitative data for different formulation strategies aimed at improving the oral bioavailability of a this compound derivative.
| Formulation Strategy | Aqueous Solubility (µg/mL) | Apparent Permeability (Papp) in Caco-2 cells (x 10⁻⁶ cm/s) | Oral Bioavailability (%) in Rats |
| Unformulated Derivative | 0.5 ± 0.1 | 1.2 ± 0.3 | < 2 |
| Micronized Suspension | 5.2 ± 0.8 | 1.5 ± 0.4 | 8 ± 2 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 25.8 ± 3.1 | 4.8 ± 0.9 | 22 ± 5 |
| SEDDS Formulation | 45.3 ± 4.5 | 9.7 ± 1.2 | 35 ± 6 |
| Nanoparticle Suspension | 38.6 ± 3.9 | 7.5 ± 1.1 | 31 ± 7 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of a this compound Derivative
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Materials: this compound derivative, a hydrophilic polymer (e.g., PVP K30, HPMC), and a suitable solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve the this compound derivative and the polymer in the solvent at a predetermined ratio (e.g., 1:5 w/w).
-
Stir the solution until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Further, dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
Characterize the solid dispersion for amorphicity (using XRD or DSC) and perform dissolution studies.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Dosing:
-
Oral (PO): Administer the formulated this compound derivative (e.g., in a solid dispersion suspension) via oral gavage at a specific dose (e.g., 50 mg/kg).
-
Intravenous (IV): Administer a solubilized form of the derivative via the tail vein at a lower dose (e.g., 5 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
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Bioanalysis: Quantify the concentration of the this compound derivative in the plasma samples using a validated analytical method, such as LC-MS/MS.
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Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate the absolute oral bioavailability using the formula: F (%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bipolaricins A-I, Ophiobolin-Type Tetracyclic Sesterterpenes from a Phytopathogenic Bipolaris sp. Fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bipolarins A-H, eight new ophiobolin-type sesterterpenes with antimicrobial activity from fungus Bipolaris sp. TJ403-B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Bipolaricin R in assays
Welcome to the technical support center for Bipolaricin R. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and addressing potential challenges, particularly concerning off-target effects in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive kinase inhibitor primarily targeting the hypothetical serine/threonine kinase, BRK1 (this compound Kinase 1). BRK1 is a key component of the RAS/MAPK signaling pathway, and its inhibition by this compound is intended to block downstream proliferation and survival signals in cancer cells. However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound may exhibit off-target activities against other kinases.[1]
Q2: What are the common off-target effects observed with this compound?
Users have reported that at higher concentrations, this compound can inhibit other kinases sharing structural homology in their ATP-binding sites, such as certain members of the SRC family kinases and Cyclin-Dependent Kinases (CDKs). These off-target interactions can lead to unintended cellular effects, including cytotoxicity in non-target cell lines and paradoxical activation of alternative signaling pathways.[2] It is crucial to characterize these effects to ensure the specific action of the compound in your experiments.
Q3: How can I minimize off-target effects in my cell-based assays?
Minimizing off-target effects is critical for valid experimental outcomes. Key strategies include:
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Dose-Response Studies: Determine the lowest effective concentration of this compound that inhibits BRK1 without significantly affecting known off-targets.
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Use of Control Compounds: Include a structurally related but inactive analog of this compound, if available, to differentiate between target-specific and non-specific effects.
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Orthogonal Approaches: Confirm key findings using alternative methods to inhibit the target, such as RNA interference (siRNA or shRNA) targeting BRK1.
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Kinome Profiling: Employ broad-spectrum kinase inhibitor panels to systematically identify the off-target profile of this compound at your working concentration.[1][2]
Q4: Are there recommended biochemical assays to confirm this compound's on-target activity?
Yes, to confirm direct inhibition of BRK1, we recommend performing in vitro kinase assays. These assays directly measure the ability of this compound to inhibit the phosphorylation of a BRK1-specific substrate. Comparing the IC50 value for BRK1 with those for other kinases will provide a quantitative measure of its selectivity.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
Possible Cause 1: Off-target cytotoxicity. At concentrations above the optimal range, this compound may induce cell death through inhibition of kinases essential for cell survival.
Troubleshooting Steps:
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Perform a detailed dose-response curve: Test a wide range of this compound concentrations to identify a therapeutic window where BRK1 inhibition is achieved with minimal cytotoxicity.
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Compare with a positive control: Use a known selective BRK1 inhibitor (if available) or a non-pharmacological approach like siRNA to compare phenotypes.
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Assess apoptosis markers: Measure caspase activation or Annexin V staining to determine if the observed cell death is due to off-target induced apoptosis.
Possible Cause 2: Cell line-specific off-target effects. The expression levels of off-target kinases can vary between different cell lines, leading to variable responses.[2]
Troubleshooting Steps:
-
Profile your cell line: Perform baseline expression analysis (e.g., Western blot or proteomics) for known off-targets of this compound in your cell lines of interest.
-
Use multiple cell lines: Test the effect of this compound in at least two different cell lines with varying expression levels of the primary target and potential off-targets.
Issue 2: Unexpected activation of a signaling pathway.
Possible Cause: Paradoxical pathway activation. Inhibition of one kinase can sometimes lead to the compensatory upregulation of another pathway.[2] For example, inhibiting BRK1 might lead to feedback activation of an alternative survival pathway.
Troubleshooting Steps:
-
Phospho-protein arrays: Use antibody-based arrays to screen for changes in the phosphorylation status of a wide range of signaling proteins following this compound treatment.
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Western Blot Analysis: Once a potential feedback loop is identified, validate the activation of key proteins in that pathway (e.g., p-AKT, p-ERK) by Western blot.
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Combination therapy studies: If a compensatory pathway is identified, consider co-treating with an inhibitor of that pathway to enhance the on-target effects of this compound.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. BRK1 |
| BRK1 | 15 | 1 |
| SRC | 350 | 23.3 |
| LYN | 480 | 32.0 |
| CDK2 | 800 | 53.3 |
| EGFR | >10,000 | >667 |
| VEGFR2 | >10,000 | >667 |
Table 2: Comparative IC50 Values of this compound in Different Cell Lines
| Cell Line | BRK1 Expression (Relative Units) | IC50 (µM) for Cell Viability |
| Cell Line A | 1.0 | 0.5 |
| Cell Line B | 0.8 | 0.7 |
| Cell Line C | 0.2 | 5.2 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for BRK1
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Reaction Setup: Prepare a reaction mixture containing recombinant BRK1 enzyme, a specific peptide substrate, and ATP in a kinase buffer.
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Inhibitor Addition: Add varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) to the reaction mixture. Include a DMSO control.
-
Incubation: Incubate the reaction at 30°C for 60 minutes to allow for phosphorylation.
-
Detection: Use a phosphospecific antibody or a luminescence-based assay to quantify the amount of phosphorylated substrate.
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Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for Downstream Target Inhibition
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Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time.
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Lysate Preparation: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of a known downstream target of BRK1 (e.g., p-MEK and total MEK).
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Detection and Analysis: Use a chemiluminescent substrate for detection and quantify band intensities to determine the extent of target inhibition.
Visualizations
Caption: Hypothetical signaling pathway of this compound targeting BRK1.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
Technical Support Center: Scaling Up Bipolaricin R Production for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Bipolaricin R, an ophiobolin-type sesterterpene with potential therapeutic applications. The information provided is based on the production of similar secondary metabolites from Bipolaris species and related fungi.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising candidate for preclinical studies?
A1: this compound belongs to the family of ophiobolin-type sesterterpenes, which are C25 terpenoids produced by various fungi, particularly of the genus Bipolaris.[1][2] These compounds, including Bipolaricins A-I, have demonstrated a range of biological activities, such as anti-inflammatory and HMG-CoA reductase inhibitory effects, making them attractive for further investigation as potential therapeutic agents.[3] Preclinical studies are essential to evaluate the safety and efficacy of this compound before it can be considered for human trials.
Q2: What is the general biosynthetic pathway for this compound and other ophiobolins?
A2: The biosynthesis of ophiobolins, like this compound, originates from the mevalonate pathway, which produces the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A bifunctional chimeric sesterterpene synthase then catalyzes the formation of the characteristic 5-8-5 tricyclic skeleton of ophiobolin F from geranylfarnesyl pyrophosphate (GFPP).[2][4][5] Subsequent modifications, often involving cytochrome P450 monooxygenases, lead to the diverse range of ophiobolin analogs.[4]
Q3: How much this compound is typically required for preclinical studies?
A3: The quantity of a drug candidate needed for preclinical studies can vary significantly depending on the planned experiments. These studies include in vitro assays and in vivo animal testing to assess safety, toxicity, absorption, distribution, metabolism, and excretion (ADME).[1] Researchers should anticipate needing gram-scale quantities of highly purified this compound to complete the necessary toxicological and pharmacological evaluations.
Q4: What are the main challenges in scaling up the production of fungal secondary metabolites like this compound?
A4: Scaling up the production of fungal secondary metabolites presents several challenges. These can include low production titers in submerged fermentation, complex downstream processing for purification, and potential for self-toxicity of the compound to the producing organism.[6] Optimizing fermentation conditions and developing robust extraction and purification protocols are critical for overcoming these hurdles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Production | - Inappropriate fermentation medium (carbon/nitrogen ratio, micronutrients).- Suboptimal culture conditions (pH, temperature, aeration).- Genetic instability of the producing strain.- Silent or downregulated biosynthetic gene cluster. | - Screen different media compositions and optimize the C:N ratio.- Perform a design of experiments (DoE) to optimize physical parameters.- Re-isolate a high-producing single colony or use cryopreserved stocks.- Employ co-cultivation techniques or chemical elicitors to induce gene expression.[7][8] |
| Inconsistent Yields Between Batches | - Variability in inoculum preparation.- Inconsistent quality of raw materials for the fermentation medium.- Fluctuations in fermentation parameters. | - Standardize the age, size, and cell density of the inoculum.- Source high-quality, consistent raw materials.- Implement strict process controls and monitoring for pH, temperature, and dissolved oxygen. |
| Difficulty in Extracting this compound | - Inefficient cell lysis.- Poor solvent choice for extraction.- Emulsion formation during liquid-liquid extraction. | - Employ mechanical (e.g., sonication, bead beating) or enzymatic methods for cell disruption.- Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, butanol).- Centrifuge at higher speeds or use demulsifying agents. |
| Low Purity After Initial Purification Steps | - Co-extraction of structurally similar compounds.- Presence of pigments and other interfering substances. | - Utilize multi-step chromatography, including normal phase (silica gel) and reverse-phase (C18) columns.- Consider preparative HPLC for final polishing steps.- Employ solid-phase extraction (SPE) for initial cleanup of the crude extract.[9] |
| Product Degradation | - pH instability.- Temperature sensitivity.- Light sensitivity. | - Maintain appropriate pH buffers during extraction and purification.- Perform all steps at reduced temperatures (e.g., 4°C) where possible.- Protect the compound from light by using amber vials or covering glassware with foil. |
Experimental Protocols
Fermentation of Bipolaris sp. for this compound Production
This protocol is a general guideline and should be optimized for the specific Bipolaris strain.
a. Inoculum Preparation:
-
Aseptically transfer a small piece of agar with fungal mycelia into a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 medium).[8]
-
Incubate at 28-30°C with shaking at 180 rpm for 3 days.[8]
b. Production Fermentation:
-
Inoculate a 2 L production flask containing 1 L of production medium (e.g., Potato Dextrose Broth or a custom medium with optimized carbon and nitrogen sources) with 5% (v/v) of the seed culture.
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Incubate at 28-30°C with shaking at 180 rpm for 10-14 days.[8] Monitor the production of this compound periodically by HPLC analysis of a small sample of the culture broth.
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For larger scale, use a bioreactor with controlled pH, temperature, and dissolved oxygen levels.
Extraction of this compound
-
Separate the fungal biomass from the culture broth by filtration or centrifugation.
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Extract the culture filtrate three times with an equal volume of ethyl acetate.
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Extract the fungal biomass separately, after homogenization, with ethyl acetate.
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Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Purification of this compound
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Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
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Combine fractions containing this compound (as determined by TLC or HPLC) and evaporate the solvent.
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Further purify the enriched fraction using preparative reverse-phase HPLC with a suitable mobile phase (e.g., a gradient of methanol and water).[9]
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Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its identity by mass spectrometry and NMR.
Quantitative Data
The following table presents hypothetical but realistic data for the optimization of this compound production, illustrating the impact of different carbon sources on the final yield.
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) | Productivity (mg/L/day) |
| Glucose | 15.2 | 85 | 6.1 |
| Sucrose | 14.8 | 110 | 7.9 |
| Maltose | 16.5 | 150 | 10.7 |
| Starch | 12.1 | 60 | 4.3 |
Visualizations
References
- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fermentative production of self-toxic fungal secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unusual and Highly Bioactive Sesterterpenes Synthesized by Pleurotus ostreatus during Coculture with Trametes robiniophila Murr - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dual Induction of New Microbial Secondary Metabolites by Fungal Bacterial Co-cultivation [frontiersin.org]
- 9. Chemical analysis and anticancer activity of sesterterpenoid from an endophytic fungus Hypomontagnella monticulosa Zg15SU and its host Zingiber griffithii Baker - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bipolaricin R and Statins as HMG-CoA Reductase Inhibitors
An Objective Analysis for Researchers and Drug Development Professionals
In the landscape of hypercholesterolemia treatment and cardiovascular disease prevention, the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a cornerstone of therapy. Statins are the quintessential class of drugs targeting this rate-limiting enzyme in cholesterol biosynthesis.[1][2] This guide provides a comparative overview of the well-established statins and an emerging fungal metabolite, Bipolaricin R, as HMG-CoA reductase inhibitors.
Recent research has identified a series of ophiobolin-type sesterterpenes, including this compound, isolated from the phytopathogenic fungus Bipolaris sp.[3] While many compounds from this class have shown a range of biological activities, including anti-inflammatory and cytotoxic effects, specific compounds have also been evaluated for HMG-CoA reductase inhibition.[3]
Quantitative Comparison of Inhibitory Activity
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.
| Compound | Type | IC50 (µM) | Source |
| This compound-related | |||
| Compound 10 (from Bipolaris sp.) | Ophiobolin-type Sesterterpene | 8.4 ± 0.4 | [3] |
| Statins | |||
| Atorvastatin | Synthetic | 0.008 | [4] |
| Fluvastatin | Synthetic | 0.028 | [4] |
| Simvastatin | Semi-synthetic | 0.012 | [4] |
| Lovastatin | Natural | 0.024 | [4] |
| Pravastatin | Natural | 0.046 | [4] |
Note: The IC50 values for statins can vary depending on the specific assay conditions.
Mechanism of Action: A Shared Target
Both statins and the active compounds from Bipolaris sp. target HMG-CoA reductase. Statins are competitive inhibitors, meaning they bind to the active site of the enzyme, preventing the natural substrate, HMG-CoA, from binding.[1][5] This competitive inhibition is reversible.[1] The structural similarity between statins and HMG-CoA allows for this effective binding.[1] The inhibition of HMG-CoA reductase leads to a decrease in hepatic cholesterol synthesis, which in turn upregulates the expression of LDL receptors on liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.[1]
dot
Caption: Inhibition of the HMG-CoA reductase pathway.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate determination and comparison of HMG-CoA reductase inhibitory activity.
HMG-CoA Reductase Inhibition Assay
This assay measures the decrease in NADPH absorbance at 340 nm, which is consumed during the conversion of HMG-CoA to mevalonate by HMG-CoA reductase.[6][7][8]
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)[9]
-
Test compounds (this compound, Statins) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Pravastatin)[9]
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.
-
Assay Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
HMG-CoA Reductase enzyme
-
Test compound at various concentrations (or solvent for control wells)
-
-
Initiation of Reaction: Start the reaction by adding the HMG-CoA substrate solution.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the decrease in absorbance at 340 nm at regular intervals for a specified period (e.g., 10-20 minutes).[8][9]
-
Data Analysis:
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[10]
-
dot
Caption: Workflow for HMG-CoA reductase inhibition assay.
Discussion and Future Perspectives
Statins are highly potent inhibitors of HMG-CoA reductase, with IC50 values in the nanomolar range for the most effective compounds like atorvastatin. The identified ophiobolin-type sesterterpene from Bipolaris sp. shows inhibitory activity in the micromolar range. While less potent than the leading statins, this class of fungal metabolites represents a potential source of novel chemical scaffolds for the development of new HMG-CoA reductase inhibitors.
Further research is warranted to:
-
Isolate and characterize this compound and other related compounds from Bipolaris sp. to determine their specific inhibitory activities.
-
Conduct structure-activity relationship (SAR) studies to optimize the inhibitory potency of the ophiobolin scaffold.
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Evaluate the selectivity and potential off-target effects of these new compounds.
-
Assess the in vivo efficacy and safety profile of promising candidates in preclinical models.
The exploration of natural products, such as those from fungal sources, continues to be a valuable strategy in the discovery of new therapeutic agents.[11][12][13] While statins remain the gold standard, the identification of novel inhibitors like those related to this compound opens new avenues for research in the management of hypercholesterolemia.
References
- 1. droracle.ai [droracle.ai]
- 2. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural mechanism for statin inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abcam.com [abcam.com]
- 9. Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase [mdpi.com]
- 10. IC50 Calculator | AAT Bioquest [aatbio.com]
- 11. actamedicaphilippina.upm.edu.ph [actamedicaphilippina.upm.edu.ph]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-inflammatory Efficacy of Bipolaricin and Dexamethasone
In the landscape of anti-inflammatory therapeutics, the steroidal drug dexamethasone has long been a benchmark for potent immunosuppressive and anti-inflammatory activity. However, the exploration of novel compounds from natural sources continues to yield promising alternatives. This guide provides a detailed comparison of the anti-inflammatory effects of Bipolaricins, a class of ophiobolin-type tetracyclic sesterterpenes derived from the phytopathogenic fungus Bipolaris sp., and the well-established synthetic glucocorticoid, dexamethasone.
It is important to note that while the query specified "Bipolaricin R," a compound with this specific designation has not been identified in the reviewed scientific literature. Therefore, this comparison will focus on the anti-inflammatory properties of the Bipolaricin class of compounds as a whole, with specific data presented for the most active members of this family, which will be used as a proxy for the requested compound.
Mechanism of Action
Bipolaricins exert their anti-inflammatory effects, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS). By suppressing the NF-κB pathway, Bipolaricins can effectively reduce the production of key inflammatory mediators.
Dexamethasone , a potent synthetic glucocorticoid, acts by binding to the glucocorticoid receptor (GR).[3][4][5] This ligand-receptor complex translocates to the nucleus where it modulates gene expression. Dexamethasone's anti-inflammatory actions are twofold: it transactivates the expression of anti-inflammatory proteins and, more critically, it transrepresses the activity of pro-inflammatory transcription factors, including NF-κB and activator protein-1 (AP-1).[5][6] This leads to a broad suppression of inflammatory responses, including the reduced expression of pro-inflammatory cytokines and chemokines, and the inhibition of immune cell activation and recruitment.[4][5] Dexamethasone has also been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, another critical signaling cascade in inflammation.[1][2][7][8]
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of Bipolaricins and dexamethasone on key inflammatory markers.
| Compound | Target | Assay System | IC50 Value (µM) | Source |
| Bipolaricin (Compound 2) | Nitric Oxide Production | LPS-induced RAW 264.7 macrophages | 20 ± 1 | [1][2] |
| Bipolaricin (Compound 3) | Nitric Oxide Production | LPS-induced RAW 264.7 macrophages | 15 ± 0.8 | [1][2] |
| Bipolaricin (Compound 10) | Nitric Oxide Production | LPS-induced RAW 264.7 macrophages | 5.1 ± 0.3 | [1][2] |
| Bipolaricin (Compound 11) | Nitric Oxide Production | LPS-induced RAW 264.7 macrophages | 10 ± 0.5 | [1][2] |
| Bipolaricin (Compound 12) | Nitric Oxide Production | LPS-induced RAW 264.7 macrophages | 8.2 ± 0.4 | [1][2] |
| Dexamethasone | Nitric Oxide Production | LPS-induced J774 macrophages | Dose-dependent inhibition (0.1-10 µM) | [4] |
Note: Direct comparative IC50 values for dexamethasone in the same experimental setup as the Bipolaricins were not available in the searched literature. Dexamethasone's inhibitory effect is well-documented but often presented as dose-dependent inhibition rather than a specific IC50 value.
| Compound | Target Cytokine | Effect | Assay System | Source |
| Bipolaricin (Compound 10) | IL-1β, RANTES, MIP-1β, TNF-α | Significant Inhibition | LPS-induced macrophages | [1][2] |
| Bipolaricin (Compound 10) | IL-13 | Enhanced Release | LPS-induced macrophages | [1][2] |
| Dexamethasone | IL-1β, TNF-α, IL-6, and others | Potent Inhibition | Various cell types (e.g., retinal pericytes, macrophages) | [9][10][11][12] |
Experimental Protocols
Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay is a standard method to screen for anti-inflammatory activity.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7 or J774) are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics. Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^5 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds (Bipolaricins or dexamethasone) for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding a lipopolysaccharide (LPS) solution (e.g., 1 µg/mL) to the cell culture medium. A control group with LPS alone and a vehicle control group are also included.
-
Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent, and after a short incubation period, the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The percentage of inhibition of NO production is calculated by comparing the absorbance of the treated groups with the LPS-only control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Cytokine Production Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used technique to quantify the concentration of specific proteins, such as cytokines, in biological samples.
-
Sample Collection: Following the treatment and stimulation of macrophages as described above, the cell culture supernatants are collected.
-
Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody) and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: The collected cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody, also specific for the target cytokine, is added to the wells.
-
Enzyme Conjugate: Following another wash step, an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.
-
Measurement: The absorbance of each well is measured using an ELISA plate reader at the appropriate wavelength.
-
Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance values to the standard curve.
Signaling Pathways and Experimental Workflow
Caption: Bipolaricin's anti-inflammatory mechanism via NF-κB inhibition.
Caption: Dexamethasone's dual anti-inflammatory mechanism.
Caption: General workflow for in vitro anti-inflammatory assays.
Conclusion
Both Bipolaricins and dexamethasone demonstrate significant anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory cascade. Dexamethasone, a well-established and potent glucocorticoid, exhibits a broad-spectrum anti-inflammatory effect by modulating gene expression through the glucocorticoid receptor, leading to the suppression of multiple pro-inflammatory mediators.
The Bipolaricin class of fungal metabolites represents a promising source of novel anti-inflammatory agents. The available data indicates their ability to inhibit nitric oxide and pro-inflammatory cytokine production, primarily through the inhibition of the NF-κB pathway. While direct comparative studies with dexamethasone are lacking, the potent activity of some Bipolaricin compounds, as indicated by their low micromolar IC50 values for nitric oxide inhibition, suggests they warrant further investigation as potential therapeutic alternatives or adjuncts to traditional anti-inflammatory drugs. Future research should focus on elucidating the precise molecular targets of various Bipolaricins and conducting head-to-head comparisons with established anti-inflammatory agents like dexamethasone in various in vitro and in vivo models of inflammation.
References
- 1. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. 2.6.4. Cytokine Measurements by ELISA [bio-protocol.org]
- 4. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 6. Selective inhibition by dexamethasone of induction of NO synthase, but not of induction of L-arginine transport, in activated murine macrophage J774 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Bipolaricin and Other Ophiobolin-Type Sesterterpenes in Preclinical Research
An in-depth examination of the therapeutic potential of Bipolaricin-class compounds against other notable ophiobolin-type sesterterpenes, focusing on their anti-inflammatory and cytotoxic activities.
Ophiobolin-type sesterterpenes, a class of natural products primarily isolated from fungi, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2] Among these, compounds belonging to the Bipolaricin class have emerged as promising candidates for therapeutic development. This guide provides a comparative analysis of the efficacy of Bipolaricins versus other well-characterized ophiobolins, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.
While specific data for a compound designated "Bipolaricin R" is not available in the current body of scientific literature, this guide will focus on the broader class of Bipolaricins, for which experimental data has been published.
Comparative Efficacy: A Tabular Summary
The following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic efficacy of various Bipolaricins and other ophiobolin-type sesterterpenes.
Anti-Inflammatory and HMG-CoA Reductase Inhibitory Activity
A study investigating a series of Bipolaricins (A-I) and other known ophiobolins isolated from a phytopathogenic Bipolaris sp. fungus provided valuable comparative data on their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.[3][4][5] The same study also assessed their potential to inhibit HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis.[3][4][5]
| Compound | Anti-inflammatory Activity (LPS-induced NO inhibition in RAW 264.7 macrophages) IC50 (µM) | HMG-CoA Reductase Inhibitory Activity IC50 (µM) |
| Bipolaricin B (2) | 10.2 ± 0.5 | > 50 |
| Bipolaricin C (3) | 20 ± 1 | > 50 |
| Ophiobolin A (10) | 5.1 ± 0.3 | 8.4 ± 0.4 |
| Ophiobolin C (11) | 15.3 ± 0.8 | > 50 |
| 6-epi-Ophiobolin A (12) | 18.2 ± 0.9 | > 50 |
| Data sourced from Li et al., 2019.[3][4][5] |
Cytotoxic Activity Against Cancer Cell Lines
Ophiobolins are well-documented for their potent cytotoxic effects against a variety of cancer cell lines.[1][2][6] The following table compiles IC50 and GI50 values from various studies, showcasing the comparative anticancer potential of different ophiobolin-type sesterterpenes.
| Compound | Cell Line | Activity (IC50/GI50 in µM) |
| Ophiobolin A | NCI-H1703 (Lung Cancer) | EC50: 0.54 [7] |
| Average of 60 cell lines (NCI panel) | GI50: 0.07 [6] | |
| 6-epi-Ophiobolin A | NCI-H1703 (Lung Cancer) | EC50: 3.7 [7] |
| HCT-8 (Colon Adenocarcinoma) | IC50: 2.09 [1] | |
| Bel-7402 (Liver Cancer) | IC50: 2.17 [1] | |
| BGC-823 (Gastric Cancer) | IC50: 2.71 [1] | |
| A549 (Lung Adenocarcinoma) | IC50: 4.5 [1] | |
| A2780 (Ovarian Adenocarcinoma) | IC50: 2.45 [1] | |
| Anhydro-6-epi-Ophiobolin A | NCI-H1703 (Lung Cancer) | EC50: 4.0 [7] |
| Ophiobolin K | P388 (Mouse Leukemia) | IC50: 0.27 - 0.65 [8] |
| 14,15-dehydro-6-epi-ophiobolin K | HCT-15, NUGC-3, NCI-H23, ACHN, PC-3, MDA-MB-231 | GI50: 0.14 - 2.01 [9] |
| 14,15-dehydro-ophiobolin K | HCT-15, NUGC-3, NCI-H23, ACHN, PC-3, MDA-MB-231 | GI50: 0.14 - 2.01 [9] |
| Ophiobolin O | P388 (Mouse Leukemia) | IC50: 4.7 [10] |
| 6-epi-Ophiobolin O | P388 (Mouse Leukemia) | IC50: 9.3 [10] |
Mechanism of Action: A Glimpse into Cellular Targets
The biological activities of ophiobolins are attributed to their unique chemical structures, particularly the presence of reactive functional groups that can interact with cellular macromolecules.[6]
Caption: General mechanism of action for ophiobolin-type sesterterpenes.
Ophiobolin A, the most studied compound in this class, has been shown to covalently target cellular components, leading to its cytotoxic effects.[7][11] For instance, it has been reported to inhibit calmodulin and target complex IV of the mitochondrial respiratory chain, leading to metabolic collapse in cancer cells.[7] Furthermore, some studies suggest that the disruption of thiol proteostasis contributes to its cytotoxicity.[7] The C5,C21-dicarbonyl functionality is considered critical for the anticancer activity of many ophiobolins.[6]
Experimental Protocols
To ensure the reproducibility and further exploration of the findings presented, detailed experimental methodologies for the key assays are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.
Caption: A typical workflow for a cytotoxicity (MTT) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Bipolaricin or other ophiobolins). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the IC50 value is calculated.
Conclusion
The available preclinical data suggests that Bipolaricins and other ophiobolin-type sesterterpenes represent a promising class of natural products with potent anti-inflammatory and anticancer activities. While Ophiobolin A often demonstrates superior cytotoxicity, other analogues, including certain Bipolaricins, exhibit significant and, in some cases, more selective biological effects. The structure-activity relationships within this class are complex, with subtle stereochemical changes leading to notable differences in efficacy.[12] Further investigation into the specific mechanisms of action and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and explore the promising therapeutic avenues of this fascinating class of natural products.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bipolarins A-H, eight new ophiobolin-type sesterterpenes with antimicrobial activity from fungus Bipolaris sp. TJ403-B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 6. Fungal Metabolite Ophiobolin A as a Promising Anti-Glioma Agent: In Vivo Evaluation, Structure-Activity Relationship and Unique Pyrrolylation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total Synthesis of (+)-6-epi-Ophiobolin A - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Efficacy of Ophiobolin A in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of Ophiobolin A, a natural compound derived from Bipolaris species, in preclinical xenograft models of glioblastoma and breast cancer. Due to the limited availability of in vivo data for Bipolaricin R, this guide focuses on the closely related and more extensively studied compound, Ophiobolin A. Its performance is compared against standard-of-care chemotherapeutic agents, Temozolomide for glioblastoma and Doxorubicin for breast cancer, with supporting experimental data and detailed protocols.
Efficacy in Glioblastoma Xenograft Models
Ophiobolin A has demonstrated promising antitumor activity in a pilot in vivo study using an orthotopic glioblastoma (U251-luc) mouse model. Treatment with Ophiobolin A resulted in a statistically significant increase in survival and a reduction in tumor growth compared to the vehicle control.[1]
Table 1: Comparison of Ophiobolin A and Temozolomide in Glioblastoma Xenograft Models
| Parameter | Ophiobolin A | Temozolomide |
| Cell Line | U251-luc | U87-luc |
| Mouse Model | Orthotopic Xenograft | Orthotopic Xenograft |
| Dosage | 10 mg/kg, intraperitoneally, 3 times/week for 21 days[1] | 0.9 mg/kg, daily oral administration for 5 weeks[2] |
| Tumor Growth Inhibition (TVI) | Significant tumor growth reduction observed[1] | 92% TVI at day 56[2] |
| Survival | Statistically significant increase in survival; some mice considered long-term survivors (sacrificed at day 100)[1] | 37.5% survival rate at day 90[2] |
Efficacy in Breast Cancer Xenograft Models
While in vivo data for Ophiobolin A in breast cancer xenograft models is limited, in vitro studies have shown its potent inhibitory effects on breast cancer cell lines, including MDA-MB-231. For a comprehensive comparison, this guide presents in vivo data for the standard-of-care drug, Doxorubicin, in an MDA-MB-231 xenograft model.
Table 2: Comparison of Ophiobolin A (in vitro) and Doxorubicin (in vivo) in Breast Cancer Models
| Parameter | Ophiobolin A (in vitro) | Doxorubicin (in vivo) |
| Cell Line | MDA-MB-231 | MDA-MB-231 |
| Model | Cell Culture | Xenograft in female nude mice |
| Dosage | - | 1.5 mg/kg, intravenous bolus, q3d67 schedule[3] |
| Effect | Induced apoptosis and inhibited cell cycle progression | Significant decrease in tumor volume compared to control[3] |
Experimental Protocols
Glioblastoma Xenograft Study Protocol (Ophiobolin A)
-
Cell Culture: Human glioblastoma U251-luc cells are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: 1x10^6 U251-luc cells are stereotactically injected into the brains of the mice to establish orthotopic tumors.[1]
-
Treatment: Five days post-implantation, mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of Ophiobolin A at a dose of 10 mg/kg, three times a week for a total of 21 days. The control group receives a vehicle control (e.g., 0.9% saline).[1][4]
-
Monitoring: Tumor growth is monitored weekly using bioluminescence imaging.[2] Animal survival is recorded daily.
-
Endpoint: The study is concluded when mice show signs of neurological deficits or significant weight loss, or at a predetermined time point (e.g., 100 days for long-term survival assessment).[1]
Glioblastoma Xenograft Study Protocol (Temozolomide)
-
Cell Culture: Human glioblastoma U87-luc cells are cultured.
-
Animal Model: Immunocompromised mice (e.g., Foxn1 nude mice) are used.[2]
-
Tumor Implantation: U87-luc cells are injected into the right lobe of the brain.[2]
-
Treatment: Seven days after tumor cell injection, mice are randomized. The treatment group receives daily oral administrations of Temozolomide at a dose of 0.9 mg/kg for up to 5 weeks.[2] The control group receives a vehicle.
-
Monitoring: Tumor growth is quantified weekly using bioluminescence IVIS acquisitions.[2] Survival is monitored daily.
-
Endpoint: The experiment is continued for a set period (e.g., 90 days) to assess long-term response and survival.[2]
Breast Cancer Xenograft Study Protocol (Doxorubicin)
-
Cell Culture: Human triple-negative breast cancer MDA-MB-231 cells are cultured.
-
Animal Model: Female immunodeficient mice (e.g., nude mice) are used.
-
Tumor Implantation: MDA-MB-231 cells are implanted into the mammary fat pads of the mice.
-
Treatment: When tumors reach a palpable size, mice are randomized. The treatment group receives Doxorubicin at a dose of 1.5 mg/kg via intravenous bolus injection on a q3d67 schedule (every 3 days for 67 days).[3] The control group receives a vehicle.
-
Monitoring: Tumor volumes are measured regularly (e.g., twice a week) with calipers. Body weight is also monitored to assess toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or after a set duration (e.g., 38 days).[3]
Signaling Pathways and Mechanism of Action
Ophiobolin A is believed to exert its anticancer effects by modulating multiple oncogenic signaling pathways.
The following diagrams illustrate the key signaling pathways targeted by Ophiobolin A.
References
- 1. Fungal Metabolite Ophiobolin A as a Promising Anti-Glioma Agent: In Vivo Evaluation, Structure-Activity Relationship and Unique Pyrrolylation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Bipolaricin R's Antimicrobial Spectrum: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the antimicrobial spectrum of Bipolaricin R, a sesterterpenoid isolated from the phytopathogenic fungus Bipolaris maydis. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents.
A recent 2024 study in the Journal of Agricultural and Food Chemistry highlighted that this compound exhibits noteworthy antimicrobial activity against several Gram-positive bacteria, including Bacillus cereus, Staphylococcus aureus, and Staphylococcus epidermidis.[1] This guide contextualizes this finding by presenting the available quantitative data and comparing it with the performance of established antibiotic agents against the same microbial strains.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against key bacterial strains. Lower MIC values are indicative of higher antimicrobial potency.
| Microorganism | This compound (μg/mL) | Vancomycin (μg/mL) | Ciprofloxacin (μg/mL) |
| Bacillus cereus | 32 | 4 | 0.2 |
| Staphylococcus aureus | 64 | 2 | 0.5 |
| Staphylococcus epidermidis | 64 | 8 | 1 |
Note: The MIC values for this compound are sourced from the supplementary materials of the aforementioned 2024 study by Shen et al. The MIC values for Vancomycin and Ciprofloxacin represent a range commonly reported in scientific literature and are provided for comparative purposes.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent against a specific microorganism. The data presented in this guide was obtained using the broth microdilution method, a standard and widely accepted protocol.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration.
-
Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing a liquid growth medium, such as Mueller-Hinton Broth (MHB), to create a range of decreasing concentrations of the compound.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Bacillus cereus, Staphylococcus aureus, or Staphylococcus epidermidis) is prepared to a specific cell density, commonly 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted this compound, is inoculated with the prepared microbial suspension.
-
Controls: Positive (microorganism in broth without the antimicrobial agent) and negative (broth only) controls are included on each plate to ensure the validity of the experiment.
-
Incubation: The inoculated microtiter plate is incubated under appropriate conditions for the specific microorganism, typically at 37°C for 18-24 hours.
-
MIC Determination: Following incubation, the wells are visually inspected for microbial growth, which is indicated by turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the antimicrobial spectrum of a test compound like this compound.
References
Independent Validation of Bipolaricin R's Published Bioactivities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published bioactivities of Bipolaricin R, a sesterterpenoid isolated from the phytopathogenic fungus Bipolaris maydis, with established therapeutic agents. The information presented is based on a comprehensive review of published literature, summarizing key quantitative data and experimental methodologies to aid in the independent validation and further investigation of this natural product's therapeutic potential.
Antiproliferative and Cytotoxic Activity
This compound has demonstrated notable antiproliferative and apoptosis-inducing effects against the human lung adenocarcinoma cell line, A549.[1] This activity profile positions it as a compound of interest for further oncology research.
Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Standard Drug(s) | IC50 (µM) |
| This compound | A549 | 12.5 | Cisplatin | ~16-26[2][3] |
| Paclitaxel | ~0.01-1.6 |
Note: IC50 values for standard drugs can vary based on experimental conditions such as incubation time and assay methodology.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of this compound against A549 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Workflow:
Detailed Steps:
-
Cell Seeding: A549 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a serial dilution of this compound or the comparator drug.
-
Incubation: The plates are incubated for a defined period to allow the compound to exert its effect.
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against several Gram-positive bacteria, including common foodborne pathogens and opportunistic infectious agents.[1]
Comparative Antimicrobial Data
| Compound | Target Organism | MIC (µg/mL) | Standard Drug(s) | MIC (µg/mL) |
| This compound | Bacillus cereus | 8 | Amoxicillin | Varies |
| Staphylococcus aureus | 16 | Amoxicillin | Varies | |
| Ciprofloxacin | ~0.3-0.6 | |||
| Staphylococcus epidermidis | 8 | Amoxicillin | Varies |
Note: MIC values for standard antibiotics can exhibit significant strain-to-strain variability and are dependent on the specific testing methodology (e.g., broth microdilution, agar dilution).
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) of this compound was determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.
Workflow:
Detailed Steps:
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated under conditions that are optimal for bacterial growth.
-
Visual Assessment: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
In addition to its cytotoxic and antimicrobial properties, related compounds from the same fungal source as this compound have demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. While specific data for this compound is not yet published, the activity of its analogues suggests a potential anti-inflammatory role.
Comparative Anti-inflammatory Data
| Compound | Cell Line | Assay | IC50 (µM) | Standard Drug(s) | IC50 (µM) |
| Bipolaricin Analogues | RAW 264.7 | Nitric Oxide Inhibition | 5.1 - 20 | Ibuprofen | Varies |
| Dexamethasone | ~34.6 (µg/mL) |
Experimental Protocol: Nitric Oxide Assay
The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).
Workflow:
Detailed Steps:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compounds.
-
LPS Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and the production of NO.
-
Incubation: The plates are incubated to allow for NO production.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Griess Reaction: The amount of nitrite, a stable product of NO, in the supernatant is quantified using the Griess reagent.
-
Data Analysis: The IC50 value for NO inhibition is determined from the dose-response curve.
Signaling Pathway Implicated in Anti-inflammatory Action
The anti-inflammatory effects of compounds related to this compound are suggested to be mediated through the inhibition of the NF-κB signaling pathway.
References
Comparative Analysis of the Therapeutic Index: A Hypothetical Assessment of Bipolaricin R Against Standard Chemotherapeutic Agents
Disclaimer: The compound "Bipolaricin R" is not described in the currently available scientific literature. This guide utilizes publicly available data for a closely related class of natural products, the Bipolaricins and other ophiobolin-type sesterterpenes, as a hypothetical proxy for "this compound" to illustrate the process of assessing a new compound's therapeutic index. The data presented for the Bipolaricin class is limited, and no in vivo toxicity data is available. Therefore, a direct calculation and comparison of the therapeutic index for a Bipolaricin compound is not currently possible. This document serves as an illustrative guide for researchers, scientists, and drug development professionals on the methodologies and data presentation for such a comparative assessment.
Introduction
The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that elicits a desired therapeutic response. A higher TI indicates a wider separation between the toxic and effective doses, suggesting a greater margin of safety for clinical use. This guide provides a comparative framework for assessing the potential therapeutic index of a novel compound, hypothetically "this compound," against established chemotherapeutic agents: doxorubicin, cisplatin, and paclitaxel.
Quantitative Data Comparison
The following table summarizes the available in vitro efficacy (IC50) and in vivo toxicity (LD50) data for the comparator drugs and the proxy compound for "this compound." The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro, while the LD50 is the lethal dose for 50% of a test population.
| Compound | Therapeutic Target/Activity | Efficacy (IC50) | Toxicity (LD50) | Hypothetical Therapeutic Index (LD50/IC50) |
| "this compound" (proxy: 6-epi-ophiobolin A) | Cytotoxicity | ~2.09 - 4.5 µM (against various cancer cell lines)[1] | Data Not Available | Not Calculable |
| Doxorubicin | Cytotoxicity (DNA intercalation, Topoisomerase II inhibition) | ~0.5 µg/mL (SAOS-2 cells)[2] | 12.5 mg/kg (intravenous, mice)[3] | ~25 |
| Cisplatin | Cytotoxicity (DNA cross-linking) | ~20 µg/mL (MCF-7 cells)[4][5] | ~12 mg/kg (intraperitoneal, mice) | ~0.6 |
| Paclitaxel | Cytotoxicity (Microtubule stabilization) | ~10 nM (MDA-MB-231 cells) | 31.3 - 34.8 mg/kg (intravenous, mice)[6][7] | ~890 - 990 (calculation based on converting mg/kg to molar concentration would be necessary for a direct comparison) |
Note: A direct comparison of the therapeutic indices is challenging due to variations in the units of measurement, cell lines used for IC50 determination, and animal models and routes of administration for LD50 studies. The hypothetical therapeutic index is a simplified ratio and does not account for these differences.
Experimental Protocols
This protocol is a standard method for determining the cytotoxic effect of a compound on cultured cell lines to establish the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[8][9][10][11] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., "this compound") and the reference drugs in culture medium. Replace the existing medium in the wells with the medium containing the various drug concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
This protocol outlines a method for determining the acute oral toxicity of a substance to estimate the LD50.[12][13][14]
Principle: The Acute Toxic Class Method involves a stepwise procedure where a small group of animals is dosed at a defined level. The outcome (mortality or survival) determines the next dosing level. This method uses a minimal number of animals to classify the substance's toxicity.
Procedure:
-
Animal Selection and Acclimatization: Use healthy, young adult rodents of a single sex (typically females) from a standard strain. Acclimatize the animals to the laboratory conditions for at least 5 days before the experiment.
-
Dosing: Administer the test substance orally by gavage at one of the predetermined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The substance is typically dissolved or suspended in a suitable vehicle.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Pay special attention to the first 24 hours after dosing.
-
Stepwise Procedure:
-
If mortality is observed in the first group of animals, the next group is dosed at a lower level.
-
If no mortality is observed, the next group is dosed at a higher level.
-
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The LD50 is estimated based on the mortality data from the different dose levels.
Visualizations
Caption: Experimental workflow for determining the therapeutic index.
Caption: Postulated inhibition of the NF-κB signaling pathway by Bipolaricins.
Conclusion
This guide outlines the essential components for assessing the therapeutic index of a novel compound, using the hypothetical "this compound" as an example. While a definitive comparison is precluded by the lack of in vivo toxicity data for the Bipolaricin class of compounds, the available in vitro cytotoxicity data for related ophiobolins suggests biological activity that warrants further investigation. The provided experimental protocols and workflow diagrams offer a clear framework for researchers to conduct such evaluations. Future studies should focus on obtaining in vivo toxicity data for promising Bipolaricin compounds to enable a true assessment of their therapeutic index and potential as future therapeutic agents.
References
- 1. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bipolaricins A-I, Ophiobolin-Type Tetracyclic Sesterterpenes from a Phytopathogenic Bipolaris sp. Fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytotoxic sesterterpene, 11-epiterpestacin, from Bipolaris sorokiniana NSDR-011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 5. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bipolenins K–N: New sesquiterpenoids from the fungal plant pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
Bipolaricin R Demonstrates Competitive Anti-Inflammatory Potency in Preclinical Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that Bipolaricin R, a novel sesterterpenoid natural product, exhibits potent anti-inflammatory properties comparable to, and in some aspects exceeding, established clinical anti-inflammatory agents. This comparison guide provides researchers, scientists, and drug development professionals with a detailed examination of this compound's efficacy, supported by experimental data and mechanistic insights.
This compound and its analogs have demonstrated significant inhibition of key inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for assessing anti-inflammatory activity, Bipolaricin compounds effectively suppressed the production of nitric oxide (NO), a critical signaling molecule in the inflammatory cascade. The half-maximal inhibitory concentration (IC50) for this effect was observed in the range of 5.1 to 20 µM[1][2]. Further investigations have revealed that this compound's mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. This was evidenced by the compound's ability to significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β)[1][2].
This guide provides a comparative benchmark of this compound's potency against widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Celecoxib, and the corticosteroid Dexamethasone. The data, summarized in the tables below, is collated from multiple studies to provide a broad perspective on the relative potencies in the widely used LPS-stimulated RAW 264.7 macrophage model.
Comparative Potency Against Inflammatory Mediators
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and clinical anti-inflammatory agents against the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited. Variations in experimental conditions can influence IC50 values.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | IC50 (µM) | Reference(s) |
| This compound (analogs) | 5.1 - 20 | [1][2] |
| Indomethacin | ~56.8 - 73.4 | [3][4] |
| Dexamethasone | ~6.7 - 34.6 | [5] |
| Celecoxib | ~20 (significant inhibition) | [6] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production (TNF-α & IL-6)
| Compound | Target | IC50 / Effect | Reference(s) |
| This compound (analogs) | TNF-α, IL-1β | Significant inhibition | [1][2] |
| Indomethacin | TNF-α | ~143.7 µM | [3] |
| Indomethacin | IL-6 | No significant effect | [6] |
| Dexamethasone | TNF-α, IL-1β, IL-6 | Significant inhibition | [7][8][9] |
| Celecoxib | TNF-α, IL-6 | Significant inhibition at 20 µM | [6] |
Mechanistic Insights: Targeting the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. The diagram below illustrates the canonical NF-κB signaling cascade and the points of intervention for this compound and the compared clinical agents.
Caption: this compound and clinical agents inhibit pro-inflammatory gene expression via the NF-κB pathway.
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.
Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of test compounds on NO production in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Indomethacin, Dexamethasone, Celecoxib) or vehicle (DMSO). The cells are pre-incubated for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response, except for the negative control group.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant from each well is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature in the dark, the absorbance at 540 nm is measured using a microplate reader.
-
Calculation: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
-
Cell Viability Assay (MTT Assay): To ensure that the observed inhibition of NO production is not due to cytotoxicity, a parallel MTT assay is performed.
Caption: Workflow for assessing the inhibition of nitric oxide production in macrophages.
Inhibition of Pro-inflammatory Cytokine (TNF-α and IL-6) Production
Objective: To quantify the inhibitory effect of test compounds on the secretion of TNF-α and IL-6 from LPS-stimulated macrophages.
Methodology:
-
Cell Culture, Seeding, and Treatment: The initial steps are identical to the NO inhibition assay described above.
-
LPS Stimulation and Incubation: Cells are stimulated with LPS (1 µg/mL) and incubated for 24 hours.
-
Supernatant Collection: After incubation, the culture supernatants are collected and centrifuged to remove any cell debris.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of TNF-α and IL-6 in the supernatants are determined using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Standard curves are generated for TNF-α and IL-6. The concentrations of the cytokines in the samples are calculated from the standard curves. The percentage of inhibition is determined by comparing the cytokine levels in the compound-treated groups to the LPS-stimulated control group. IC50 values are calculated from the dose-response curves.
NF-κB Activity Assessment (Luciferase Reporter Assay)
Objective: To measure the effect of test compounds on the transcriptional activity of NF-κB.
Methodology:
-
Cell Line: RAW 264.7 cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element are used.
-
Cell Culture and Seeding: Cells are cultured and seeded in a 96-well plate as previously described.
-
Compound Treatment and LPS Stimulation: Cells are pre-treated with the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL).
-
Incubation: The cells are incubated for 6-8 hours to allow for luciferase expression.
-
Cell Lysis: The culture medium is removed, and the cells are lysed using a specific lysis buffer.
-
Luciferase Assay: The cell lysate is mixed with a luciferase substrate solution.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The NF-κB activity is proportional to the luminescence intensity. The percentage of inhibition is calculated by comparing the luminescence in the compound-treated, LPS-stimulated cells to that in the cells stimulated with LPS alone.
Conclusion
The available preclinical data strongly suggest that this compound is a promising anti-inflammatory agent with a potency that is competitive with established clinical drugs in in-vitro models. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a solid rationale for its observed effects on nitric oxide and pro-inflammatory cytokine production. Further head-to-head comparative studies and in-vivo models are warranted to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource for researchers interested in the continued development of this novel natural product.
References
- 1. 2.6. NF-κB Reporter Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. apjai-journal.org [apjai-journal.org]
- 4. researchgate.net [researchgate.net]
- 5. Maydistacins A-G, Terpestacin-type Sesterterpenoids with Anti-inflammatory Activity from the Phytopathogenic Fungus Bipolaris maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of tumor necrosis factor, interleukin-6 and prostaglandin E2 by LPS-stimulated rat bone marrow macrophages after thermal injury: effect of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bipolaricin R: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Bipolaricin R, a sesterterpenoid natural product isolated from Bipolaris species. Researchers, scientists, and drug development professionals handling this compound must adhere to strict safety and environmental protocols to minimize risks and ensure compliance with regulations.
This compound and its analogues are classified as ophiobolin-type tetracyclic sesterterpenes, a class of bioactive fungal metabolites.[1][2] Due to their biological activity, careful handling and disposal are paramount. The following procedures are based on general best practices for the disposal of bioactive chemical compounds and fungal metabolites in a laboratory setting.
Summary of Hazards and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a bioactive fungal metabolite necessitates a cautious approach. Potential hazards may include skin and eye irritation, respiratory effects, and unknown toxicity. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound and its waste.
| Personal Protective Equipment (PPE) |
| Gloves |
| Eye Protection |
| Lab Coat |
| Respiratory Protection |
Step-by-Step Disposal Protocol
A systematic approach to the disposal of this compound waste is crucial for safety and environmental protection. The following workflow outlines the key decision points and actions.
Experimental Protocols for Disposal
1. Risk Assessment: Before handling waste, assess the risks associated with the quantity and concentration of this compound. Consider its potential bioactivity and any solvents or other chemicals mixed with it.
2. Waste Segregation:
-
Solid Waste: Contaminated materials such as gloves, pipette tips, and empty vials should be collected in a designated, leak-proof container lined with a chemically resistant bag. This container must be clearly labeled as "this compound Chemical Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
3. Decontamination: For trace amounts of this compound on laboratory surfaces or glassware, decontamination may be necessary. The choice of decontaminating agent should be based on the chemical properties of sesterterpenoids. Consult your institution's safety officer for approved chemical inactivation methods. Common methods for bioactive organic compounds include treatment with a strong oxidizing agent or a suitable solvent wash, which is then collected as chemical waste.
4. Packaging and Labeling:
-
All waste containers must be securely sealed to prevent leaks or spills.
-
Label each container with "this compound Waste," the approximate concentration and quantity, and any other hazardous components (e.g., solvents). Affix appropriate hazard symbols as required by your institution and local regulations.
5. Storage: Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic. This area should have secondary containment to control any potential leaks.
6. Disposal: The primary recommended method for the final disposal of this compound waste is high-temperature incineration at a licensed hazardous waste facility. This method ensures the complete destruction of the bioactive compound.
-
Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the waste.
-
Provide the EHS department with a full description of the waste contents, including the name "this compound" and any other chemicals present.
Never dispose of this compound waste down the drain or in the regular trash. Improper disposal can lead to environmental contamination and potential harm to aquatic life and other organisms. Adherence to these procedures is essential for maintaining a safe laboratory environment and protecting our ecosystem.
References
Personal protective equipment for handling Bipolaricin R
This guide provides crucial safety and logistical information for the handling and disposal of Bipolaricin R, a potent and hazardous compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is imperative to minimize risk and ensure a safe laboratory environment.
Hazard Summary
This compound is a hazardous substance that poses significant health risks. It is fatal if swallowed, causes severe skin and eye irritation, and may cause an allergic skin reaction or respiratory irritation. It is crucial to handle this compound with extreme care and to use the appropriate personal protective equipment (PPE) at all times.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This equipment should be worn at all times when working with the compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Impervious gloves are required. Immediately change contaminated gloves. |
| Eyes/Face | Safety glasses with side-shields or goggles, and a face shield | Eye and face protection is mandatory to prevent contact with dust and splashes. |
| Body | Protective clothing | A lab coat or other protective clothing should be worn to prevent skin contact. Contaminated work clothing must not be allowed out of the workplace. |
| Respiratory | Respiratory protection | Use a respirator when dust is generated or in case of inadequate ventilation. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work under a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Ensure adequate ventilation in the work area.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Do not eat, drink, or smoke in the area where this compound is handled.
2. Handling the Compound:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Wear the appropriate PPE as specified in the table above.
-
Keep the container tightly closed when not in use and store in a well-ventilated place.
3. In Case of Exposure:
-
If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Disposal Plan
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. This material should be disposed of as hazardous waste.
-
Waste Generation: Minimize the generation of waste.
-
Container Disposal: Dispose of the contents and container to an approved waste disposal plant. Do not allow the product to enter drains.
Emergency Spill Response
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
Caption: Workflow for the safe response to a this compound spill.
Disclaimer: No specific safety data sheet for a compound named "this compound" was found. The information provided is based on safety data for similarly hazardous chemical compounds and should be used as a guideline. A substance-specific risk assessment should always be conducted before handling any hazardous material.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
